molecular formula C33H42Cl2N6O3 B10764146 TH1834 dihydrochloride

TH1834 dihydrochloride

カタログ番号: B10764146
分子量: 641.6 g/mol
InChIキー: HYXIFSOROZPMMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TH1834 dihydrochloride is a useful research compound. Its molecular formula is C33H42Cl2N6O3 and its molecular weight is 641.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O3.2ClH/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37;;/h1-3,8-17H,4-7,18-26H2,(H,40,41);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXIFSOROZPMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TH1834 Dihydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action as a Tip60 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 dihydrochloride is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5), a critical enzyme in the DNA damage response (DDR) and transcriptional regulation. Discovered through a rational, structure-based drug design approach, TH1834 has emerged as a valuable tool for studying Tip60's function and as a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of TH1834, including detailed experimental protocols and a summary of its effects on cancer cells.

Discovery and Rational Design

The discovery of TH1834 was predicated on the in silico modeling of the active binding pocket of the Tip60 enzyme.[1][2] This rational drug design strategy identified key features of the Tip60 active site, notably the presence of opposite charges at each end of the pocket, with positive charges attributed to two specific side chains.[1][2] This structural insight guided the design and synthesis of TH1834 to specifically fit within this pocket, leading to its potent and selective inhibitory activity against Tip60.[1][2]

Synthesis of this compound

While the seminal publication by Gao et al. in Scientific Reports outlines the rational design of TH1834, a detailed, step-by-step synthesis protocol is not publicly available in the provided search results.[1] However, the chemical structure of TH1834 is known, and its synthesis would likely involve the assembly of its core quinoline scaffold followed by the addition of the side chains. The synthesis of similar substituted quinoline derivatives has been reported in the literature and generally involves multi-step reactions.[3][4][5][6][7] The final product is then converted to the dihydrochloride salt for improved solubility and stability. For research purposes, this compound is commercially available from various suppliers.

Mechanism of Action: Specific Inhibition of Tip60

TH1834 functions as a specific inhibitor of the histone acetyltransferase activity of Tip60.[8] Tip60 is a member of the MYST family of HATs and plays a crucial role in the acetylation of histones and non-histone proteins, thereby influencing chromatin structure, gene expression, and the DNA damage response.[8] Specifically, Tip60 is a key mediator of the DDR pathway.[8] By inhibiting Tip60, TH1834 disrupts these critical cellular processes. Importantly, studies have shown that TH1834 does not affect the activity of the related histone acetyltransferase MOF, demonstrating its specificity.[8]

dot

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break Tip60 Tip60 (KAT5) Histone Acetyltransferase DNA_Damage->Tip60 activates Acetylation Histone & Protein Acetylation Tip60->Acetylation catalyzes TH1834 TH1834 TH1834->Tip60 inhibits DDR DNA Damage Response (DDR) Acetylation->DDR enables Apoptosis Apoptosis DDR->Apoptosis can trigger

Caption: Signaling pathway of TH1834-mediated Tip60 inhibition.

Biological Effects in Cancer Cells

TH1834 has demonstrated significant anti-cancer activity, particularly in breast cancer cell lines such as MCF-7.[9] Its primary effects include the induction of apoptosis (programmed cell death) and an increase in unrepaired DNA damage.[9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the effects of TH1834 on MCF-7 breast cancer cells as reported in the literature.

Concentration (µM)Treatment TimeEffect on Cell ViabilityReference
0-5001 hourSignificantly reduced[9]
Concentration (µM)Treatment TimeEffect on CytotoxicityReference
0-5001 hourHighly significant increase[9]
Concentration (µM)Treatment TimeEffect on Caspase-3 ActivationReference
5001 hourMarked activation[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of TH1834.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11][12]

Materials:

  • MCF-7 cells

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of TH1834 in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of TH1834. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment time (e.g., 1 hour).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

dot

cluster_1 MTT Assay Workflow Start Seed MCF-7 cells in 96-well plate Treat Treat cells with TH1834 Start->Treat Incubate_Treat Incubate for specified time Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read End Calculate cell viability Read->End

Caption: Workflow for the MTT cell viability assay.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14][15][16][17]

Materials:

  • MCF-7 cells

  • White-walled 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed MCF-7 cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of TH1834 and a vehicle control.

  • Incubate for the specified treatment time.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of the culture medium in each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as relative luminescence units (RLU) or as a fold change compared to the control.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of Tip60 and its inhibition by TH1834.[18][19][20][21]

Materials:

  • Recombinant human Tip60 protein

  • Histone H4 peptide (or other suitable substrate)

  • Acetyl-CoA

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection system (e.g., radioactive acetyl-CoA and filter-binding assay, or an antibody-based ELISA method)

Procedure:

  • Set up the HAT reaction in a microcentrifuge tube or a microplate well.

  • To the HAT assay buffer, add the recombinant Tip60 enzyme and the histone H4 peptide substrate.

  • Add TH1834 at various concentrations to the respective reaction tubes/wells. Include a no-inhibitor control.

  • Pre-incubate for a short period (e.g., 10-15 minutes) at 30°C.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Quantify the amount of acetylated histone H4 using the chosen detection method.

  • Calculate the percentage of Tip60 inhibition for each concentration of TH1834.

Conclusion

This compound is a rationally designed, specific inhibitor of Tip60 histone acetyltransferase. Its ability to induce apoptosis and enhance DNA damage in cancer cells makes it a valuable research tool and a promising candidate for further preclinical and clinical investigation in oncology. The experimental protocols provided in this guide offer a framework for the continued study of TH1834 and its therapeutic potential.

References

In-Depth Technical Guide: The Effect of TH1834 Dihydrochloride on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 dihydrochloride is a rationally designed small molecule inhibitor that demonstrates high specificity for the histone acetyltransferase (HAT) TIP60 (Tat-interacting protein 60 kDa), also known as KAT5. By targeting TIP60, TH1834 disrupts critical cellular processes, including the DNA damage response (DDR) and apoptosis, making it a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the mechanism of action of TH1834, with a focus on its effects on histone acetylation. It includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and TIP60

Histone acetylation is a pivotal epigenetic modification that plays a crucial role in regulating gene expression, DNA repair, and other fundamental cellular processes. This modification is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). The MYST family of HATs, which includes TIP60, is integral to these processes. TIP60 acetylates both histone and non-histone proteins, influencing pathways involved in apoptosis, cell cycle progression, and DNA damage repair.[1][2]

TH1834 was developed through structure-based drug design to specifically target the active binding pocket of TIP60.[3][4] Its inhibitory action on TIP60's acetyltransferase activity underlies its potential as a therapeutic agent, particularly in sensitizing cancer cells to DNA-damaging agents.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of TH1834.

Table 1: In Vitro Inhibition of TIP60 Activity

CompoundConcentrationEffect on TIP60 ActivityCell LineReference
TH1834500 µM~60% reductionDT40 (GFP-tagged TIP60)[3]

Table 2: Effects of TH1834 on Cell Viability and Apoptosis in Breast Cancer Cells

Cell LineTreatmentDurationEffect on Cell ViabilityEffect on CytotoxicityCaspase 3 ActivationReference
MCF7 (cancer)500 µM TH18341 hourSignificant reductionHighly significant increase~29-fold increase in cleaved caspase 3[3]
MCF10A (non-tumorigenic)500 µM TH18341 hourNo significant reductionSignificant increaseUnchanged[3]

Table 3: Effect of TH1834 on DNA Damage Response

Cell LineTreatmentObservationReference
MCF71-hour pre-treatment with 500 µM TH1834 followed by 2 Gy Ionizing Radiation (IR)Increased number of γH2AX foci (unrepaired DNA damage)[5]
MCF10A1-hour pre-treatment with 500 µM TH1834 followed by 2 Gy Ionizing Radiation (IR)No significant increase in the number of γH2AX foci[5]

Table 4: Specificity of TH1834's Effect on Histone Acetylation

Histone MarkCell LineTreatment with TH1834ObservationImplicationReference
H4K16AcBreast Cancer CellsNot specifiedUnaffectedDemonstrates specificity against the related HAT MOF[3]
H4K8AcBreast Cancer CellsNot specifiedUnaffectedSuggests specificity of TIP60 inhibition[3]
Acetylated Histone H4H1975 / A549 (Lung Cancer)Dose-dependent (unspecified concentrations) for 48 hoursDownregulationInhibition of TIP60 enzymatic activity[6]

Signaling Pathways and Mechanisms of Action

TH1834's primary mechanism of action is the inhibition of TIP60's acetyltransferase activity. This has significant downstream consequences, particularly in the context of the DNA damage response.

The TIP60-ATM-p53 Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks (DSBs), the Mre11-Rad50-Nbs1 (MRN) complex recruits both TIP60 and the ATM (Ataxia-Telangiectasia Mutated) kinase to the site of damage. TIP60-mediated acetylation of ATM on lysine 3016 is a critical step for the full activation of ATM's kinase activity.[7][8] Activated ATM then phosphorylates a range of downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 stabilizes it and promotes the transcription of genes involved in cell cycle arrest and apoptosis, such as PUMA.[9][10]

By inhibiting TIP60, TH1834 prevents the efficient activation of ATM, thereby impairing the DNA damage response and leading to an accumulation of unrepaired DNA damage. This sensitizes cancer cells to DNA-damaging agents like ionizing radiation.

G cluster_0 DNA Double-Strand Break cluster_1 ATM Activation Cascade cluster_2 Downstream Signaling DNA_Damage DNA Double-Strand Break MRN MRN Complex DNA_Damage->MRN recruits TIP60 TIP60 MRN->TIP60 recruits ATM_inactive ATM (inactive) MRN->ATM_inactive recruits TIP60->ATM_inactive acetylates (K3016) ATM_active ATM (active) ATM_inactive->ATM_active activation p53 p53 ATM_active->p53 phosphorylates & activates DNA_Repair DNA Repair ATM_active->DNA_Repair TH1834 TH1834 TH1834->TIP60 inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Immunofluorescence Staining cluster_3 Analysis A Seed MCF7/MCF10A cells on coverslips B Pre-treat with TH1834 (500 µM) or Vehicle for 1h A->B C Expose to Ionizing Radiation (2 Gy) B->C D Incubate for DNA repair C->D E Fix and Permeabilize Cells D->E F Block non-specific binding E->F G Incubate with anti-γH2AX primary antibody F->G H Incubate with fluorescent secondary antibody G->H I Counterstain with DAPI H->I J Image acquisition with fluorescence microscope I->J K Quantify γH2AX foci per cell J->K

References

The Role of TH1834 in DNA Damage Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 is a novel and specific small-molecule inhibitor of the lysine acetyltransferase (KAT) Tip60 (also known as KAT5). Tip60 is a crucial regulator of the DNA damage response (DDR), playing a pivotal role in the activation of DNA repair pathways, cell cycle control, and apoptosis. Dysregulation of Tip60 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of TH1834, its mechanism of action in modulating DNA damage response pathways, and its potential as a targeted anti-cancer agent. We present a summary of key quantitative data, detailed experimental protocols for studying TH1834's effects, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to TH1834

TH1834 was developed through structure-based drug design to specifically target the active binding pocket of the Tip60 histone acetyltransferase.[1] Tip60 is a member of the MYST family of HATs and is a key mediator of the DNA damage response and a transcriptional co-activator.[1][2] By inhibiting the enzymatic activity of Tip60, TH1834 disrupts critical cellular processes that are often exploited by cancer cells for survival and proliferation.[3] Notably, TH1834 has been shown to induce apoptosis and increase unrepaired DNA damage in breast cancer cell lines, particularly when used in combination with ionizing radiation.[1][4] Its specificity for Tip60 over other related HATs, such as MOF, underscores its potential as a targeted therapeutic agent with a potentially favorable safety profile.[1]

Mechanism of Action of TH1834

The primary mechanism of action of TH1834 is the competitive inhibition of the Tip60 acetyltransferase activity. Tip60 acetylates both histone and non-histone proteins, thereby influencing chromatin structure and the function of various proteins involved in the DNA damage response.

Upon DNA damage, particularly double-strand breaks (DSBs), Tip60 is activated and acetylates key proteins such as ATM (Ataxia Telangiectasia Mutated) and histone H2AX. The acetylation of ATM by Tip60 is a critical step for its full activation, which in turn initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.

TH1834 binds to the acetyl-CoA binding pocket of Tip60, preventing it from transferring acetyl groups to its substrates.[3] This inhibition leads to a failure in the proper activation of the DDR pathway, resulting in the accumulation of unrepaired DNA damage and subsequently, the induction of apoptosis in cancer cells.[4]

G cluster_0 Normal DNA Damage Response cluster_1 DDR with TH1834 Inhibition DNA_Damage DNA Double-Strand Break Tip60 Tip60 (KAT5) DNA_Damage->Tip60 activates ATM ATM Kinase Tip60->ATM acetylates & activates DDR_Proteins Downstream DDR Proteins (e.g., p53, H2AX) ATM->DDR_Proteins phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest DDR_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Apoptosis_Normal Apoptosis DDR_Proteins->Apoptosis_Normal TH1834 TH1834 TH1834->Tip60 inhibits Inhibited_Tip60 Inactive Tip60 ATM_inactive Inactive ATM Inhibited_Tip60->ATM_inactive fails to activate Failed_Activation Failed DDR Activation ATM_inactive->Failed_Activation Accumulated_Damage Accumulated DNA Damage Failed_Activation->Accumulated_Damage Apoptosis_Enhanced Enhanced Apoptosis (in cancer cells) Accumulated_Damage->Apoptosis_Enhanced DNA_Damage_Inhibited DNA Double-Strand Break DNA_Damage_Inhibited->Inhibited_Tip60

Caption: Signaling pathway of Tip60 in the DNA damage response and its inhibition by TH1834.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on TH1834, providing insights into its efficacy and cellular effects.

Cell LineTreatment ConcentrationDurationObserved EffectReference
MCF7 (Breast Cancer)0-500 µM1 hourSignificant reduction in cell viability and increase in cytotoxicity.[5]
MCF7 (Breast Cancer)500 µM1 hourInduction of caspase-3 activation.[5]
H1975 (Lung Cancer)80 µM5 daysInhibition of cell growth.[6]
A549 (Lung Cancer)80 µM5 daysInhibition of cell growth.[6]
DU-145 (Prostate Cancer)Not specifiedNot specifiedIn combination with ionizing radiation, induces a sub-G1 peak indicating cell death.[3]
Assay TypeCell LineTH1834 ConcentrationKey FindingReference
In vitro HAT AssayNot applicable500 µMSignificantly inhibits Tip60 activity.[7]
ImmunoblotH1975, A549Dose-dependentDownregulation of acetylated histone H4.[6]
Xenograft Model (Mice)Breast Cancer10 mg/kg (intraperitoneally)Reduces tumor progression.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of TH1834.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct inhibitory effect of TH1834 on the enzymatic activity of Tip60.

Materials:

  • Recombinant Tip60 protein

  • Histone H3 or H4 substrate

  • Acetyl-CoA

  • TH1834

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Anti-acetylated histone antibody (specific to the lysine residue of interest)

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and buffers

  • Western blot apparatus

  • Chemiluminescence detection reagents

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, histone substrate, and recombinant Tip60.

  • Add TH1834 at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the specific acetylated histone.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF7, A549)

  • Complete cell culture medium

  • 96-well plates

  • TH1834

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of TH1834. Include untreated and vehicle controls.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blotting for Histone Acetylation

This protocol is used to assess the effect of TH1834 on histone acetylation levels within cells.

Materials:

  • Cancer cell lines

  • TH1834

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against acetylated histones (e.g., Ac-H4K16) and total histones (as a loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment and reagents

Protocol:

  • Culture cells and treat them with TH1834 for the desired time and concentration.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Prepare protein lysates for SDS-PAGE by adding loading buffer and boiling.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal.

  • Analyze the band intensities to determine the relative levels of histone acetylation.

Immunofluorescence for DNA Damage Markers (γH2AX)

This technique visualizes the formation of DNA damage foci (e.g., γH2AX) in response to treatment.

Materials:

  • Cells grown on coverslips

  • TH1834

  • Ionizing radiation source (optional)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells on coverslips with TH1834, with or without subsequent exposure to ionizing radiation.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope.

G cluster_workflow Experimental Workflow for Evaluating TH1834 cluster_assays Cellular & Molecular Assays start Start: Hypothesis on TH1834's role in DDR cell_culture Cell Culture (e.g., MCF7, A549) start->cell_culture hat_assay In Vitro HAT Assay start->hat_assay Direct Inhibition treatment Treatment with TH1834 +/- Ionizing Radiation cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (Ac-Histones, DDR proteins) treatment->western_blot if_assay Immunofluorescence (γH2AX foci) treatment->if_assay data_analysis Data Analysis & Quantification viability_assay->data_analysis western_blot->data_analysis if_assay->data_analysis hat_assay->data_analysis conclusion Conclusion on TH1834's Efficacy and Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for the evaluation of TH1834's effects on cancer cells.

Conclusion and Future Directions

TH1834 represents a promising, specific inhibitor of Tip60 with demonstrated anti-cancer activity, particularly in the context of breast cancer. Its ability to disrupt the DNA damage response makes it a strong candidate for combination therapies, especially with DNA-damaging agents like ionizing radiation. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TH1834. Future studies should focus on elucidating the full spectrum of its off-target effects, optimizing dosing and delivery in preclinical models, and identifying predictive biomarkers for patient stratification in potential clinical trials. The continued exploration of Tip60 inhibitors like TH1834 holds significant promise for the development of novel and effective cancer therapies.

References

The Tip60 Inhibitor TH1834: A Technical Guide to its Apoptosis-Inducing Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH1834 is a novel small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) Tip60 (KAT5), a key regulator of cellular processes including DNA damage repair, gene transcription, and apoptosis. Dysregulation of Tip60 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of TH1834, focusing on its ability to induce apoptosis in cancer cell lines. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of TH1834 and other Tip60 inhibitors.

Introduction to TH1834 and its Target: Tip60

Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating chromatin structure and gene expression. Tip60, a member of the MYST family of HATs, is particularly important for its role in the DNA damage response (DDR), apoptosis, and cell cycle control.[1] In many cancers, the expression and activity of Tip60 are altered, contributing to tumor progression and resistance to therapy.

TH1834 was developed through structure-based drug design as a specific inhibitor of Tip60's acetyltransferase activity.[2][3] Its specificity has been demonstrated by the lack of inhibition of other related HATs, such as MOF.[1][2][4] By inhibiting Tip60, TH1834 disrupts critical cellular functions in cancer cells, leading to increased DNA damage and ultimately, programmed cell death or apoptosis.[1][2][4]

Quantitative Data on TH1834-Induced Apoptosis

The pro-apoptotic effects of TH1834 have been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of TH1834 on Cell Viability and Cytotoxicity in MCF7 Breast Cancer Cells

ParameterConcentration (µM)Treatment DurationResultReference
Cell Viability0-5001 hourSignificant reduction[4]
Cytotoxicity0-5001 hourHighly significant increase[4]

Table 2: Induction of Apoptosis and DNA Damage by TH1834

Cell LineTreatmentOutcomeReference
MCF7 (Breast Cancer)500 µM TH1834 for 1 hourMarked activation of caspase-3[2][4]
MCF7 (Breast Cancer)TH1834 treatmentIncreased unrepaired DNA damage[1][2]
DU-145 (Prostate Cancer)TH1834 + Ionizing RadiationAppearance of sub-G1 peak (indicating cell death)[1]
H1975 & A549 (Lung Cancer)80 µM TH1834 for 1, 3, and 5 daysInhibition of cell growth[5]

Signaling Pathways of TH1834-Induced Apoptosis

TH1834 induces apoptosis primarily by inhibiting Tip60's role in the DNA damage response. This leads to an accumulation of unrepaired DNA damage, which in turn triggers the intrinsic apoptotic pathway.

TH1834_Apoptosis_Pathway cluster_drug_interaction Drug Action cluster_cellular_effects Cellular Effects TH1834 TH1834 Tip60 Tip60 (HAT) TH1834->Tip60 Inhibits DNA_Damage Increased Unrepaired DNA Damage Tip60->DNA_Damage Normally promotes DNA repair Caspase3 Caspase-3 Activation DNA_Damage->Caspase3 Triggers Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of TH1834-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TH1834.

Cell Culture
  • MCF7 (human breast adenocarcinoma cell line): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL insulin.

  • DU-145 (human prostate carcinoma cell line): Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • H1975 and A549 (human non-small cell lung cancer cell lines): Grown in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

  • MCF10A (non-tumorigenic human breast epithelial cell line): Used as a control and maintained in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

All cell lines are incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability and Cytotoxicity Assays

The effect of TH1834 on cell viability and cytotoxicity is commonly assessed using commercially available assays such as the CellTiter-Glo® Luminescent Cell Viability Assay and CytoTox-Glo™ Cytotoxicity Assay (Promega).

Cell_Viability_Workflow cluster_workflow Experimental Workflow start Seed cells in 96-well plates treat Treat with TH1834 (0-500 µM) for 1 hour start->treat add_reagent Add assay reagent (e.g., CellTiter-Glo®) treat->add_reagent incubate Incubate at room temperature add_reagent->incubate read Measure luminescence incubate->read HAT_Assay_Workflow cluster_workflow In Vitro HAT Assay Workflow start Immunoprecipitate GFP-tagged Tip60 mix Incubate Tip60 with histone substrate, acetyl-CoA, and TH1834 start->mix sds_page Separate reaction products by SDS-PAGE mix->sds_page western Perform Western blot for acetylated histones sds_page->western

References

Investigating the Cellular Targets of TH1834 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 dihydrochloride is a novel small molecule inhibitor that has garnered significant interest within the oncology and drug development communities. This technical guide provides an in-depth overview of the known cellular targets of TH1834, its mechanism of action, and the experimental methodologies used to elucidate its biological activity. The primary cellular target of TH1834 has been identified as the histone acetyltransferase (HAT) Tip60, also known as KAT5. By inhibiting Tip60, TH1834 disrupts critical cellular processes, including DNA damage repair and gene transcription, leading to apoptosis and reduced cell proliferation in cancer cells. This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of TH1834's mode of action.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in regulating chromatin structure and gene expression through the acetylation of histone and non-histone proteins. Dysregulation of HAT activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. Tip60 (Tat-interacting protein 60 kDa), a member of the MYST family of HATs, is a particularly important enzyme involved in DNA repair, apoptosis, and transcriptional regulation.

This compound was rationally designed as a specific inhibitor of Tip60. Its development represents a significant step towards targeted cancer therapy by selectively inducing cell death in cancer cells while sparing normal cells. This document serves as a technical resource for researchers investigating the therapeutic potential of TH1834.

Primary Cellular Target: Tip60 (KAT5)

The principal cellular target of TH1834 is the lysine acetyltransferase 5 (KAT5), commonly known as Tip60.[1][2][3] TH1834 was developed through structure-based drug design to specifically fit into the active binding pocket of Tip60.[4]

Mechanism of Action

TH1834 functions as a competitive inhibitor of Tip60, preventing it from acetylating its downstream substrates. The inhibition of Tip60's enzymatic activity by TH1834 leads to a cascade of cellular events, primarily impacting the DNA damage response (DDR) and transcriptional regulation.

A key function of Tip60 is the acetylation of histone H4 and the ATM (Ataxia-Telangiectasia Mutated) kinase, a central player in the DDR pathway. By inhibiting Tip60, TH1834 prevents the activation of ATM in response to DNA damage, leading to an accumulation of unrepaired DNA lesions and subsequent induction of apoptosis.[4] Furthermore, TH1834's inhibition of Tip60 has been shown to be specific, as it does not affect the activity of the related histone acetyltransferase MOF.[4]

TH1834 Mechanism of Action TH1834 TH1834 Tip60 Tip60 (KAT5) TH1834->Tip60 Inhibits Acetylation Acetylation Tip60->Acetylation Catalyzes HistoneH4 Histone H4 ATM ATM Kinase ATM_activation ATM Activation ATM->ATM_activation Acetylation->HistoneH4 Acetylation->ATM DDR DNA Damage Response ATM_activation->DDR Apoptosis Apoptosis DDR->Apoptosis Unrepaired Damage Leads to

Fig. 1: TH1834 inhibits Tip60, blocking downstream acetylation events and impairing the DNA damage response, ultimately leading to apoptosis.

Quantitative Data

While a specific IC50 value for the inhibition of Tip60 by TH1834 has not been definitively reported in the reviewed literature, the available data demonstrates a significant reduction in Tip60 activity and potent effects on cancer cell lines.

ParameterCell LineConcentrationEffectReference
Tip60 Activity-500 µM~60% reduction in in vitro HAT activity[4]
Cell ViabilityMCF7 (Breast Cancer)0-500 µMSignificant reduction[3]
CytotoxicityMCF7 (Breast Cancer)0-500 µMSignificant increase[3]
Apoptosis (Caspase 3 Activation)MCF7 (Breast Cancer)500 µMSignificant induction[3]
Cell GrowthH1975, A549 (Lung Cancer)80 µMInhibition[2]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the inhibitory effect of TH1834 on its primary target.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from the methodology described in the foundational study by Gao et al., 2014.[4]

Objective: To determine the direct inhibitory effect of TH1834 on the enzymatic activity of Tip60.

Materials:

  • Cells expressing GFP-tagged Tip60 (e.g., DT40)

  • Cell lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, protease inhibitors, 1 mM DTT, 1 mM PMSF, 1 mM NaF)

  • GFP-Trap beads (or equivalent anti-GFP antibody-conjugated beads)

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% Glycerol, 100 µM Acetyl-CoA, protease inhibitors, 1 mM DTT, 1 mM NaF)

  • Recombinant Histone H2A

  • This compound

  • 2x SDS loading buffer

  • Western blot apparatus and reagents (primary antibody against acetyl-lysine, secondary antibody)

Procedure:

  • Cell Lysis: Lyse cells expressing GFP-tagged Tip60 in cell lysis buffer for 1 hour at 4°C.

  • Immunoprecipitation: Pellet cellular debris by centrifugation. Immunoprecipitate GFP-tagged Tip60 from the supernatant using GFP-Trap beads.

  • Washing: Wash the beads with HAT assay buffer to remove non-specific binding proteins.

  • HAT Reaction: Perform the HAT assay by incubating the beads in HAT assay buffer containing 1 µg of recombinant H2A. For the test condition, add TH1834 to the desired final concentration (e.g., 500 µM). Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 2x SDS loading buffer and boiling the samples.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against acetyl-lysine to detect the acetylation of Histone H2A. Use an appropriate secondary antibody for visualization.

  • Analysis: Quantify the band intensities to determine the relative inhibition of Tip60 activity by TH1834 compared to the control.

In Vitro HAT Assay Workflow Start Start Lysis Lyse cells expressing GFP-Tip60 Start->Lysis IP Immunoprecipitate GFP-Tip60 Lysis->IP Wash Wash beads IP->Wash HAT_reaction Perform HAT reaction with Histone H2A +/- TH1834 Wash->HAT_reaction Stop_reaction Stop reaction HAT_reaction->Stop_reaction Western_blot Western Blot for Acetylated H2A Stop_reaction->Western_blot Analysis Analyze results Western_blot->Analysis End End Analysis->End

Fig. 2: A streamlined workflow for assessing the in vitro inhibitory activity of TH1834 on Tip60.

Future Directions

The identification of Tip60 as the primary cellular target of TH1834 provides a strong foundation for its further development as a therapeutic agent. Future research should focus on:

  • Determination of IC50: Precisely quantifying the IC50 value of TH1834 for Tip60 inhibition is crucial for dose-response studies and clinical trial design.

  • Off-Target Profiling: While TH1834 appears specific for Tip60 over MOF, a comprehensive off-target profiling using techniques like kinome screening or affinity-based proteomics would provide a more complete picture of its selectivity.

  • In Vivo Efficacy: Further preclinical studies in various cancer models are needed to establish the in vivo efficacy, pharmacokinetics, and pharmacodynamics of TH1834.

  • Biomarker Development: Identifying predictive biomarkers of response to TH1834, such as the expression levels of Tip60 or the status of DNA repair pathways, will be essential for patient stratification in clinical settings.

Conclusion

This compound is a promising, specific inhibitor of the histone acetyltransferase Tip60. Its mechanism of action, involving the disruption of the DNA damage response and induction of apoptosis in cancer cells, positions it as a compelling candidate for targeted cancer therapy. The information and protocols provided in this technical guide are intended to support the ongoing research and development efforts aimed at fully characterizing and harnessing the therapeutic potential of TH1834.

References

TH1834 Dihydrochloride and Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH1834 is a specific small-molecule inhibitor of the KAT5 histone acetyltransferase, more commonly known as Tip60. As a crucial regulator of the DNA damage response, apoptosis, and transcriptional regulation, Tip60 is a significant target in disease research, particularly in oncology. This technical guide provides an in-depth analysis of TH1834's mechanism of action with a core focus on its effects on cell cycle progression. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows. The document distinguishes between the inhibitor's effects in cancer models, where it typically induces cell cycle arrest and apoptosis, and in regenerative models, such as post-myocardial infarction, where it paradoxically promotes cell cycle activation.

Core Mechanism of Action: Tip60 Inhibition

TH1834 was developed through structure-based drug design to specifically target the active binding pocket of the Tip60 (KAT5) enzyme.[1] Tip60 is a member of the MYST family of histone acetyltransferases (HATs) and plays a pivotal role in cellular function by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[2]

Key functions of Tip60 include:

  • DNA Damage Response (DDR): Tip60 is a master regulator of the DDR, directly acetylating key proteins like ATM (Ataxia-Telangiectasia Mutated) and p53, which is critical for initiating DNA repair pathways and cell cycle checkpoints.[2][3]

  • Transcriptional Regulation: It acts as a transcriptional co-activator for various transcription factors, influencing the expression of genes involved in cell growth and proliferation.[2]

  • Apoptosis: Tip60-mediated acetylation of p53 can promote apoptosis.[4]

  • Cell Cycle Progression: It is involved in the regulation of cell cycle checkpoints.[2]

By inhibiting the acetyltransferase activity of Tip60, TH1834 prevents these downstream events. In cancer cells, which often have a high reliance on DDR pathways due to genomic instability, this inhibition leads to an accumulation of unrepaired DNA damage, triggering cell cycle arrest and apoptosis.[1][5]

dot digraph "TH1834_MoA_Cancer" { graph [fontname="Arial", rankdir="TB", splines=ortho, size="7.5,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes TH1834 [label="TH1834", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tip60 [label="Tip60 (KAT5)\nHistone Acetyltransferase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylation [label="Reduced Acetylation of\nHistones & Non-Histone Proteins\n(e.g., p53, ΔNp63α)", fillcolor="#F1F3F4", fontcolor="#202124"]; DDR [label="Impaired DNA Damage\nResponse (DDR)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="Accumulation of\nUnrepaired DNA Damage\n(γH2AX foci ↑)", fillcolor="#FBBC05", fontcolor="#202124"]; Arrest [label="Cell Cycle Arrest\n(G1/S or G2/M)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Caspase-3 Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Decreased Cancer\nCell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TH1834 -> Tip60 [label="Inhibits", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; Tip60 -> Acetylation [label="Mediates", fontcolor="#5F6368"]; Acetylation -> DDR [style=dashed, arrowhead=none]; DDR -> DNA_Damage; DNA_Damage -> Arrest; DNA_Damage -> Apoptosis; Arrest -> Proliferation; Apoptosis -> Proliferation; } digraph "TH1834_MoA_Cardiomyocyte" { graph [fontname="Arial", rankdir="TB", splines=ortho, size="7.5,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes TH1834 [label="TH1834 (Post-MI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tip60 [label="Tip60 (KAT5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expr [label="Altered Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitors [label="Reduced Expression of\nCell Cycle Inhibitors\n(p21, p27)", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Cardiomyocyte Cell\nCycle Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Markers [label="Increased Expression of\nKi67, BrdU, pHH3", fillcolor="#F1F3F4", fontcolor="#202124"]; Repair [label="Enhanced Myocardial\nRepair & Function", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TH1834 -> Tip60 [label="Inhibits", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; Tip60 -> Gene_Expr [label="Regulates", fontcolor="#5F6368"]; Gene_Expr -> Inhibitors; Inhibitors -> Activation [style=dashed, arrowhead=tee]; Activation -> Markers; Activation -> Repair; } caption: TH1834 mechanism in cancer cells. caption: TH1834 mechanism in cardiomyocytes.

Data Presentation: Quantitative Effects of TH1834

The impact of TH1834 on cell viability and cycle progression is cell-context dependent. In cancer cell lines, it is cytotoxic and cytostatic, while in post-mitotic cells like cardiomyocytes, it can promote proliferation.

Table 1: Effects of TH1834 on Cancer Cell Viability and Apoptosis

Cell Line Cancer Type Concentration (µM) Duration Effect Reference
MCF7 Breast Cancer 0 - 500 1 hour Significantly reduced cell viability [6]
MCF7 Breast Cancer 0.5 - 500 1 hour Highly significant increase in cytotoxicity [1]
MCF7 Breast Cancer 500 1 hour Marked activation of Caspase-3 [1][6]
DU-145 Prostate Cancer Not specified Not specified Induces sub-G1 peak (cell death) with IR [2]
A549 Lung Cancer 80 5 days Inhibits cell growth [7]

| H1975 | Lung Cancer | 80 | 5 days | Inhibits cell growth |[7] |

Table 2: Effects of TH1834 on Cell Cycle Progression

Cell Line / Model Context Key Finding Mechanism / Markers Reference
Squamous Cell Carcinoma (SCC) Cisplatin Resistance Causes cell cycle arrest Decrease in ΔNp63α acetylation [8]
Breast Cancer (MCF7) Estrogen-induced proliferation Garcinol (another Tip60i) enhances G0/G1 arrest Downregulation of Cyclin D1 [5]
Murine Model Post-Myocardial Infarction Activates cardiomyocyte cell cycle ↑ Ki67, BrdU, pHH3 positive cells [4]

| Breast Cancer | General | Induces apoptosis and DNA damage | Leads to sub-G1 peak |[2][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the effects of TH1834.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak).

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, A549) at a density of 0.5 x 10⁶ cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with desired concentrations of TH1834 dihydrochloride or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

  • Cell Harvest: Aspirate the medium. Wash cells once with 1X PBS. Detach cells using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Fixation: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 500 µL of cold 1X PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol. Wash the cell pellet once with 1X PBS. Centrifuge again and discard the supernatant.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution of 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Use a linear scale for the PI signal (e.g., FL2-A or PE-A) to acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

dot digraph "Cell_Cycle_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Start [label="1. Seed & Treat Cells\nwith TH1834", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="2. Harvest & Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="3. Fix in Cold 70% Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="4. Stain with\nPropidium Iodide & RNase A", fillcolor="#FBBC05", fontcolor="#202124"]; Acquire [label="5. Acquire Data on\nFlow Cytometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze DNA Content\n(Sub-G1, G1, S, G2/M)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Harvest; Harvest -> Fix; Fix -> Stain; Stain -> Acquire; Acquire -> Analyze; } caption: Workflow for cell cycle analysis.

Immunoblotting for Cell Cycle and DNA Damage Markers

This method is used to detect changes in the protein levels of key cell cycle regulators (e.g., p21, Cyclin D1) and DNA damage markers (e.g., γH2AX) following TH1834 treatment.

  • Protein Extraction: Treat and harvest cells as described above. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-p21, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Cardiomyocyte Proliferation Markers

This protocol is adapted for tissue sections to identify proliferating cardiomyocytes.[4]

  • Tissue Preparation: Perfuse, excise, and fix hearts in 4% paraformaldehyde. Embed in paraffin and cut into 5-µm sections.

  • Antigen Retrieval: Deparaffinize sections and perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Permeabilization & Blocking: Permeabilize sections with 0.2% Triton X-100 in PBS. Block with a solution containing 5% goat serum and 1% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies to identify cardiomyocytes (e.g., anti-cardiac Troponin T, cTnT) and proliferation markers (e.g., anti-Ki67, anti-phospho-Histone H3).

  • Secondary Antibody Incubation: Wash sections and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Counterstain nuclei with DAPI. Mount coverslips with anti-fade mounting medium. Acquire images using a confocal or fluorescence microscope.

  • Quantification: Quantify the percentage of marker-positive (e.g., Ki67+) cardiomyocytes (cTnT+ cells).

Conclusion

This compound is a potent and specific inhibitor of Tip60 with significant, context-dependent effects on cell cycle progression. In cancer biology, its ability to impair the DNA damage response leads to cell cycle arrest and apoptosis, making it a promising candidate for targeted anticancer therapy.[1][5] Conversely, in regenerative medicine, its capacity to downregulate cell cycle inhibitors and promote cardiomyocyte proliferation post-injury highlights a novel therapeutic avenue for ischemic heart disease.[4] The detailed data and protocols provided in this guide serve as a resource for researchers investigating the multifaceted roles of Tip60 and the therapeutic potential of its inhibition. Further research is warranted to fully elucidate the signaling pathways that dictate these divergent cellular outcomes.

References

An In-Depth Technical Guide to Early-Stage Research on TH1834 Dihydrochloride: A Selective Tip60 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH1834 dihydrochloride is a novel small molecule inhibitor targeting the histone acetyltransferase Tip60 (KAT5), a critical regulator of cellular processes including DNA damage response and apoptosis. Early-stage research has demonstrated the potential of TH1834 as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the foundational preclinical research on TH1834, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the molecular interactions and research methodologies.

Introduction to this compound

TH1834 is a rationally designed, specific inhibitor of Tip60, a member of the MYST family of histone acetyltransferases.[1][2] Tip60 plays a crucial role in the acetylation of histones and non-histone proteins, thereby modulating chromatin structure and gene expression.[2] Its involvement in the DNA damage response (DDR) and apoptosis makes it a compelling target for cancer therapy.[1][2] TH1834 was developed to selectively bind to the active pocket of Tip60, leading to the inhibition of its acetyltransferase activity.[1][3] Preclinical studies have shown that TH1834 can induce apoptosis and enhance DNA damage in cancer cells, suggesting its potential as a monotherapy or in combination with other cancer treatments like ionizing radiation.[1][3]

Mechanism of Action

TH1834 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of Tip60.[1][3] This inhibition disrupts key cellular pathways that are often dysregulated in cancer:

  • Induction of Apoptosis: By inhibiting Tip60, TH1834 triggers the apoptotic cascade in cancer cells. A key finding is the significant, approximately 29-fold increase in the activation of caspase-3, a critical executioner caspase in apoptosis, in MCF7 breast cancer cells upon treatment with 500 μM TH1834.[3]

  • Enhancement of DNA Damage: Tip60 is integral to the DNA damage response pathway. Its inhibition by TH1834 impairs the cell's ability to repair DNA damage, leading to an accumulation of DNA lesions and subsequent cell death.[1][3]

  • Selective Activity: Notably, TH1834 has been shown to be specific for Tip60, with no significant inhibitory activity against the related histone acetyltransferase MOF.[1]

Signaling Pathways

The inhibitory action of TH1834 on Tip60 perturbs downstream signaling pathways involved in DNA damage response and apoptosis. The following diagram illustrates the central role of Tip60 and the impact of its inhibition by TH1834.

TH1834_Mechanism_of_Action cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 Tip60-Mediated Response cluster_2 Downstream Effects stress DNA Double-Strand Breaks tip60 Tip60 (KAT5) stress->tip60 activates atm ATM tip60->atm acetylates & activates p53 p53 tip60->p53 acetylates atm->p53 phosphorylates dna_repair DNA Repair atm->dna_repair promotes apoptosis Apoptosis p53->apoptosis induces th1834 TH1834 th1834->tip60 inhibits

Mechanism of TH1834 action on the Tip60 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: In Vitro Activity of TH1834

ParameterCell LineConcentrationEffectReference
Tip60 Inhibition-500 μM~60% reduction in in vitro activity[3]
Caspase-3 ActivationMCF7500 μM~29-fold increase[3]
Cell ViabilityMCF7500 μMSignificant reduction[3][4]
CytotoxicityMCF70.5 - 500 μMSignificant increase[3][4]
Cell Growth InhibitionH1975, A54980 μMInhibition observed over 5 days[5]

Table 2: In Vivo Efficacy of TH1834

Cancer TypeXenograft ModelTreatment RegimenKey FindingsReference
Non-Small Cell Lung CancerA549 cells in nude mice10 mg/kg, intraperitoneally, 5 days/week for 21 daysSignificant reduction in tumor volume[5]
Breast CancerNot specifiedNot specifiedDecreased tumor size[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of TH1834.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is crucial for determining the direct inhibitory effect of TH1834 on Tip60's enzymatic activity.

HAT_Assay_Workflow start Start: Cell Lysate Preparation ip Immunoprecipitation of GFP-tagged Tip60 start->ip wash Wash Immunoprecipitates ip->wash reaction Incubate with Histone Substrate, Acetyl-CoA, and TH1834 wash->reaction sds_page SDS-PAGE and Western Blot reaction->sds_page detection Detect Acetylated Histones sds_page->detection quantification Quantify Inhibition detection->quantification end End quantification->end

Workflow for the in vitro Histone Acetyltransferase (HAT) assay.

Protocol:

  • Cell Lysate Preparation: Cells expressing GFP-tagged Tip60 are lysed in a suitable buffer.

  • Immunoprecipitation: The cell lysate is incubated with anti-GFP antibodies coupled to beads to isolate the GFP-Tip60 protein.

  • Washing: The immunoprecipitated beads are washed multiple times to remove non-specific proteins.

  • HAT Reaction: The beads with the bound Tip60 are incubated in a reaction buffer containing a histone substrate (e.g., histone H3 or H4), acetyl-coenzyme A (acetyl-CoA), and the test compound (TH1834) or vehicle control.

  • SDS-PAGE and Western Blot: The reaction products are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Detection: The membrane is probed with an antibody that specifically recognizes acetylated histones.

  • Quantification: The intensity of the signal corresponding to the acetylated histone is quantified to determine the level of Tip60 activity and the extent of inhibition by TH1834.[7]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the effect of TH1834 on cancer cell survival and proliferation.

Protocol (MTT Assay as an example):

  • Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of TH1834 (e.g., 0.5, 5, 50, 500 μM) or a vehicle control for a specified duration (e.g., 1 hour).[4]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Caspase-3 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of a key executioner caspase.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with TH1834 or a control, and then lysed to release cellular contents.

  • Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA).[8]

  • Incubation: During incubation, active caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule.

  • Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. The signal intensity is directly proportional to the caspase-3 activity.

Immunoblotting

Immunoblotting is used to detect and quantify the levels of specific proteins in the Tip60 signaling pathway.

Protocol:

  • Protein Extraction and Quantification: Proteins are extracted from TH1834-treated and control cells, and the protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Tip60, acetylated p53).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. Band intensities are quantified to determine relative protein levels.

Xenograft Studies in Mice

In vivo xenograft models are essential for evaluating the anti-tumor efficacy of TH1834 in a living organism.

Xenograft_Study_Workflow start Start: Cell Culture injection Subcutaneous Injection of Cancer Cells into Nude Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth treatment Treatment with TH1834 or Vehicle tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Sacrifice and Tumor Excision monitoring->endpoint analysis Analyze Tumor Weight and Biomarkers endpoint->analysis end End analysis->end

Workflow for a typical xenograft study.

Protocol:

  • Cell Implantation: A suspension of human cancer cells (e.g., A549) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[5]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then treated with TH1834 (e.g., 10 mg/kg, intraperitoneally) or a vehicle control according to a specific schedule.[5]

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers.

Conclusion and Future Directions

The early-stage research on this compound has established its role as a specific inhibitor of Tip60 with promising anti-cancer activity. The induction of apoptosis and enhancement of DNA damage in cancer cells, coupled with in vivo efficacy in xenograft models, underscore its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, evaluation in a broader range of cancer models, including patient-derived xenografts, and investigation of combination therapies to further delineate the clinical utility of TH1834. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued exploration of this novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for TH1834 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1834 dihydrochloride is a potent and specific small-molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (Tat-interactive protein, 60 kDa), also known as KAT5.[1][2] As a key regulator of chromatin structure, DNA damage repair, and gene transcription, TIP60 is a promising therapeutic target in oncology.[3][4] TH1834 has been shown to induce apoptosis, inhibit cell proliferation, and enhance the sensitivity of cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development.[2][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

TH1834 specifically targets the enzymatic activity of TIP60, a member of the MYST family of HATs.[1] TIP60 plays a crucial role in the DNA damage response (DDR) by acetylating key proteins such as ATM (ataxia-telangiectasia mutated) and p53, leading to their activation and subsequent cell cycle arrest or apoptosis.[4] In cancer cells, where the DDR is often dysregulated, inhibition of TIP60 by TH1834 prevents the proper acetylation and activation of these downstream targets. This leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptotic cell death.[2][3]

TH1834_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell + TH1834 DNA_Damage DNA Damage TIP60 TIP60 (KAT5) DNA_Damage->TIP60 activates ATM_p53 ATM/p53 TIP60->ATM_p53 acetylates DDR DNA Damage Response ATM_p53->DDR Apoptosis_Normal Apoptosis or Cell Cycle Arrest DDR->Apoptosis_Normal TH1834 TH1834 TIP60_Inhibited TIP60 (KAT5) TH1834->TIP60_Inhibited inhibits ATM_p53_Inactive ATM/p53 (inactive) TIP60_Inhibited->ATM_p53_Inactive acetylation blocked DDR_Blocked Blocked DNA Damage Response ATM_p53_Inactive->DDR_Blocked Apoptosis_Cancer Apoptosis DDR_Blocked->Apoptosis_Cancer DNA_Damage_Cancer DNA Damage DNA_Damage_Cancer->TIP60_Inhibited

Caption: Mechanism of Action of this compound.

Data Presentation

The following table summarizes the effective concentrations and observed effects of TH1834 in various cancer cell lines as reported in the literature.

Cell LineCancer TypeConcentrationTreatment DurationObserved Effects
MCF7Breast Cancer0.5 - 500 µM1 hourReduced cell viability, increased cytotoxicity, and induced caspase-3 activation.
A549Lung Cancer80 µM1, 3, and 5 daysInhibition of cell growth.
H1975Lung Cancer80 µM1, 3, and 5 daysInhibition of cell growth.[5]
DU-145Prostate CancerNot specifiedNot specifiedInduction of a sub-G1 peak (indicating cell death) when combined with ionizing radiation.[1]
PC-3Prostate CancerNot specifiedNot specifiedIncreased apoptosis when combined with ionizing radiation.[2]

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Reconstitution: this compound is typically provided as a solid. Reconstitute the compound in a suitable solvent such as sterile water or DMSO to create a stock solution. For a 10 mM stock solution, dissolve 4.59 mg of this compound (M.W. 458.8) in 1 mL of solvent.

  • Storage: Store the solid compound at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental_Workflow start Start cell_culture Seed Cells in Appropriate Culture Vessel start->cell_culture treatment Treat Cells with TH1834 (and controls) cell_culture->treatment incubation Incubate for Desired Duration treatment->incubation harvest Harvest Cells incubation->harvest assay Perform Downstream Assay (Viability, Apoptosis, Cell Cycle) harvest->assay analysis Data Acquisition and Analysis assay->analysis end End analysis->end

Caption: General experimental workflow for TH1834 treatment.
Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of TH1834 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of TH1834 in complete medium.

  • Remove the medium from the wells and add 100 µL of the TH1834 dilutions. Include vehicle control (medium with the same concentration of solvent as the highest TH1834 concentration) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of TH1834 and controls for the appropriate duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells with TH1834 as described in the apoptosis assay protocol.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The appearance of a sub-G1 peak is indicative of apoptotic cells.[1]

Conclusion

This compound is a valuable research tool for investigating the role of TIP60 in cancer biology and for preclinical evaluation of TIP60 inhibition as a therapeutic strategy. The protocols provided here offer a framework for assessing the cellular effects of TH1834. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

In Vitro Assay Conditions for TH1834 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1834 dihydrochloride is a potent and specific small-molecule inhibitor of the histone acetyltransferase (HAT) TIP60 (Kat5).[1][2][3] TIP60 is a crucial enzyme involved in the regulation of chromatin structure, gene transcription, and the DNA damage response.[1][3] Dysregulation of TIP60 activity has been implicated in various diseases, including cancer. TH1834 was rationally designed to target a specific pocket within the TIP60 acetyltransferase domain.[4] Inhibition of TIP60 by TH1834 has been shown to induce apoptosis and increase DNA damage in cancer cells, making it a promising candidate for therapeutic development.[1][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of this compound across various cancer cell lines.

Table 1: Cell Viability and Cytotoxicity of TH1834 in Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)Incubation TimeObserved Effect
MCF7Breast CancerViability0 - 5001 hourSignificant reduction in viability at higher concentrations.[5]
MCF7Breast CancerCytotoxicity0.5 - 5001 hourHighly significant increase in cytotoxicity at all concentrations.[5]
H1975Non-small cell lung cancerCell Growth801, 3, and 5 daysInhibition of cell growth.
A549Non-small cell lung cancerCell Growth801, 3, and 5 daysInhibition of cell growth.
A431 Pt (cisplatin-resistant)Squamous cell carcinomaViability75 and 10072 hoursDecrease in cell viability.

Table 2: Apoptosis Induction by TH1834 in Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)Incubation TimeObserved Effect
MCF7Breast CancerCaspase-3 Activation5001 hourMarked activation of caspase-3.[5]
A431 Pt (cisplatin-resistant)Squamous cell carcinomaApoptotic Markers50 + Cisplatin48 hoursIncreased levels of apoptotic markers.

Experimental Protocols

In Vitro TIP60 Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of TH1834 on the enzymatic activity of TIP60. A colorimetric or fluorometric approach using a commercially available HAT assay kit is recommended.

Materials:

  • Recombinant human TIP60 protein

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound

  • HAT Assay Buffer

  • Developer solution

  • NADH Generating Enzyme

  • Colorimetric or fluorometric plate reader

  • 96-well microplate

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the chosen HAT assay kit.[6][7][8]

  • TH1834 Dilution: Prepare a serial dilution of this compound in HAT Assay Buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • HAT Assay Buffer

    • Recombinant TIP60 enzyme

    • This compound dilutions (or vehicle control)

    • Histone H3 or H4 peptide substrate

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing the enzymatic reaction to proceed.[6]

  • Detection: Add the developer and NADH generating enzyme solution to each well. This will lead to the development of a colorimetric or fluorescent signal proportional to the amount of CoA-SH produced, which is indicative of HAT activity.[6][7][8]

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of TIP60 activity for each concentration of TH1834 compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF7, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytotoxicity Assay (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with TH1834 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Apoptosis Assay (Caspase-3 Activation by Western Blot)

This method detects the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with TH1834 at the desired concentration and for the appropriate time. Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Densitometric analysis can be performed to quantify the levels of cleaved caspase-3 relative to the loading control.

Mandatory Visualizations

TIP60_Signaling_Pathway cluster_0 DNA Damage cluster_1 TIP60 Activation cluster_2 Downstream Effects DNA_Damage DNA Double-Strand Break TIP60_inactive TIP60 (inactive) DNA_Damage->TIP60_inactive recruits TIP60_active TIP60 (active) TIP60_inactive->TIP60_active activates ATM_inactive ATM (inactive) TIP60_active->ATM_inactive acetylates Histone_Acetylation Histone Acetylation (e.g., H2AX) TIP60_active->Histone_Acetylation TH1834 TH1834 TH1834->TIP60_active inhibits ATM_active ATM (active) ATM_inactive->ATM_active activates DDR DNA Damage Response ATM_active->DDR Apoptosis Apoptosis DDR->Apoptosis if damage is severe

Caption: TIP60 signaling pathway in response to DNA damage and its inhibition by TH1834.

Cytotoxicity_Assay_Workflow cluster_workflow LDH Cytotoxicity Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound A->B C 3. Incubate for a defined period B->C D 4. Centrifuge plate and collect supernatant C->D E 5. Add LDH reaction mixture D->E F 6. Incubate at room temperature E->F G 7. Add stop solution F->G H 8. Measure absorbance at 490 nm G->H

Caption: Experimental workflow for the LDH cytotoxicity assay.

TH1834_Mechanism_of_Action TH1834 TH1834 TIP60 TIP60 TH1834->TIP60 Inhibits Acetylation Histone & Protein Acetylation TIP60->Acetylation Mediates DDR DNA Damage Response Acetylation->DDR Enables Apoptosis Apoptosis DDR->Apoptosis Leads to (when impaired)

Caption: Logical relationship of TH1834's mechanism of action.

References

Application Notes and Protocols for TH1834 Dihydrochloride in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1834 dihydrochloride is a potent and specific inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5).[1] Tip60 plays a crucial role in the cellular response to DNA damage and in the regulation of apoptosis. By inhibiting Tip60, TH1834 has been shown to induce apoptosis and increase DNA damage in cancer cells, making it a compound of significant interest in oncology research and drug development.[1][2] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common in vitro assays.

Mechanism of Action

TH1834 selectively targets the catalytic activity of Tip60, a member of the MYST family of HATs.[2] Tip60 is involved in the acetylation of histone proteins, which in turn regulates chromatin structure and gene expression. Additionally, Tip60 acetylates non-histone proteins, including key signaling molecules involved in DNA repair and apoptosis. Inhibition of Tip60 by TH1834 disrupts these processes, leading to an accumulation of DNA damage and the activation of apoptotic pathways in cancer cells.[1][2]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the effective concentrations of this compound used to induce cytotoxicity in various cancer cell lines. Please note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.

Cell LineCancer TypeConcentration RangeIncubation TimeObserved Effect
MCF7Breast Cancer0.5 µM - 500 µM1 hourSignificant increase in cytotoxicity and reduction in cell viability.[1]
H1975Non-Small Cell Lung Cancer80 µM1, 3, and 5 daysInhibition of cell growth.[3]
A549Non-Small Cell Lung Cancer80 µM1, 3, and 5 daysInhibition of cell growth.[3]
DU-145Prostate CancerNot specifiedNot specifiedInduction of cell death (sub-G1 peak).[2]
A431 Pt (cisplatin-resistant)Squamous Cell Carcinoma75 µM and 100 µM6, 24, 48, and 72 hoursDecrease in cell viability.[4]
JHU006 (cisplatin-resistant)Squamous Cell Carcinoma50 µMNot specifiedSensitization to cisplatin.[4]

Note: Explicit IC50 values for this compound are not consistently reported across publicly available literature. The concentrations listed represent effective ranges or specific doses used in the cited studies to observe a significant cytotoxic or anti-proliferative effect.

Experimental Protocols

Herein are detailed protocols for three common colorimetric cytotoxicity assays: MTT, XTT, and LDH. These can be adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the TH1834 dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Incubation: Incubate the plate for the desired treatment duration.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture medium. It is a direct measure of cell membrane integrity and cytotoxicity.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium (low serum is recommended to reduce background LDH)

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Stop solution (optional, depending on the kit)

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: If using a stop solution, add it to each well. Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental samples, spontaneous release, and maximum release controls.

Visualizations

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay-Specific Steps cluster_mtt MTT cluster_xtt XTT cluster_ldh LDH cluster_analysis Data Acquisition & Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prepare_th1834 Prepare serial dilutions of TH1834 incubate_24h->prepare_th1834 add_treatment Add TH1834 to cells prepare_th1834->add_treatment incubate_treatment Incubate for desired duration (e.g., 24-72h) add_treatment->incubate_treatment assay_choice Select Assay incubate_treatment->assay_choice add_mtt Add MTT reagent assay_choice->add_mtt MTT add_xtt Add XTT reagent assay_choice->add_xtt XTT collect_supernatant Collect supernatant assay_choice->collect_supernatant LDH incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Measure absorbance with microplate reader solubilize->read_absorbance incubate_xtt Incubate 2-4h add_xtt->incubate_xtt incubate_xtt->read_absorbance add_ldh_reagent Add LDH reaction mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate ~30 min add_ldh_reagent->incubate_ldh incubate_ldh->read_absorbance calculate_viability Calculate % Viability / % Cytotoxicity read_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for assessing TH1834 cytotoxicity.

Tip60 Signaling Pathway and Inhibition by TH1834

Tip60_Pathway cluster_stimulus Cellular Stress cluster_pathway Tip60-Mediated Response cluster_inhibition Pharmacological Inhibition cluster_outcome Cellular Outcome dna_damage DNA Damage (e.g., radiation, chemotherapy) tip60 Tip60 (KAT5) Histone Acetyltransferase dna_damage->tip60 activates atm ATM Kinase tip60->atm acetylates & activates p53 p53 tip60->p53 acetylates & activates histones Histone Proteins tip60->histones acetylates impaired_repair Impaired DNA Repair tip60->impaired_repair dna_repair DNA Damage Repair atm->dna_repair apoptosis Apoptosis Induction p53->apoptosis chromatin Chromatin Remodeling histones->chromatin chromatin->dna_repair th1834 This compound th1834->tip60 inhibits increased_apoptosis Increased Apoptosis in Cancer Cells impaired_repair->increased_apoptosis

Caption: Inhibition of Tip60 by TH1834 impairs DNA repair and promotes apoptosis.

References

Preparing TH1834 Dihydrochloride Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of TH1834 dihydrochloride, a specific Tip60 (KAT5) histone acetyltransferase (HAT) inhibitor.[1][2][3][4] Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound for in vitro and in vivo research applications. The protocol outlines the necessary materials, step-by-step procedures for dissolution in dimethyl sulfoxide (DMSO), and recommendations for storage to maintain stability.

Introduction

This compound is a potent and selective inhibitor of Tip60 (KAT5) histone acetyltransferase.[1][2][3][4] It plays a critical role in cellular processes by inducing apoptosis and increasing DNA damage in cancer cells, particularly in breast cancer models.[1][3][4][5] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for initial stock solution preparation due to the compound's high solubility.[2][6] This document provides a standardized protocol for researchers, scientists, and drug development professionals.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 641.63 g/mol [2][3][4]
CAS Number 2108830-09-5[1][2][3]
Form Solid[1][2]
Solubility in DMSO ≥ 10 mg/mL (17.58 mM)[6]
≥ 100 mg/mL[2]
Storage of Solid Powder: -20°C for 3 years, 4°C for 2 years[7]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[4][6][7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Preparation: Before starting, ensure the work area is clean and dry. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.42 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 6.42 mg of powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If precipitation is observed, gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution.[6] Note: Use newly opened, high-purity DMSO as hygroscopic DMSO can negatively impact solubility.[6]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6][7]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Workflow for Preparing this compound Stock Solution

G Workflow for Preparing this compound Stock Solution A 1. Equilibrate TH1834 to Room Temperature B 2. Weigh Desired Amount of Powder A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex to Dissolve C->D F 6. Visually Confirm Complete Dissolution D->F E 5. Optional: Gentle Warming or Sonication E->D F->E No G 7. Aliquot into Single-Use Tubes F->G Yes H 8. Store at -20°C or -80°C G->H G Simplified Signaling Pathway of TH1834 Action cluster_0 Cellular Processes cluster_1 Cellular Outcomes Tip60 Tip60 (KAT5) Histone Acetyltransferase DDR DNA Damage Repair Tip60->DDR Promotes Apoptosis Apoptosis Tip60->Apoptosis Inhibits Increased_DDR Increased DNA Damage Increased_Apoptosis Increased Apoptosis TH1834 TH1834 TH1834->Tip60

References

Application Notes and Protocols for In Vivo Studies with TH1834

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1834 is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5). Tip60 is a crucial enzyme involved in a myriad of cellular processes, including DNA damage repair, apoptosis, cell cycle regulation, and transcriptional activation.[1] Dysregulation of Tip60 activity has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target. These application notes provide a comprehensive overview of the reported in vivo dosages, administration frequencies, and experimental protocols for TH1834 across different disease models to guide researchers in their preclinical study design.

Data Presentation: In Vivo Dosage and Frequency of TH1834

The following table summarizes the currently available data on the in vivo administration of TH1834 in various animal models. It is crucial to note that optimal dosage and frequency may vary depending on the specific animal model, disease indication, and experimental endpoint.

Disease ModelAnimal ModelDosageAdministration RouteFrequencyDurationReference
Myocardial InfarctionC57BL/6 Mice10 mg/kg/dayIntraperitoneal (i.p.)Daily14 consecutive days[2]
Breast Cancer XenograftBALB/c Nude Mice50 mg/kgSubcutaneous (s.c.)Daily29 and 55 daysIdrissou et al., OMICS, 2019 (as cited in a systematic review data file)
Lung Cancer XenograftNude Mice10 mg/kgIntraperitoneal (i.p.)Once daily, 5 times a week21 days[3]

Signaling Pathway of Tip60 in DNA Damage Response

The diagram below illustrates the central role of Tip60 in the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, Tip60 is recruited to the site of the lesion where it acetylates key proteins, including the ATM kinase, leading to the activation of downstream DNA repair and cell cycle arrest pathways.

Tip60_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (DSB) Tip60 Tip60 (KAT5) DNA_Damage->Tip60 recruits ATM_inactive Inactive ATM Tip60->ATM_inactive acetylates ATM_active Active ATM (Acetylated) ATM_inactive->ATM_active Downstream Downstream Effectors (e.g., p53, CHK2) ATM_active->Downstream activates Repair DNA Repair Downstream->Repair Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Caption: Tip60 signaling cascade in response to DNA damage.

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in the literature.

Myocardial Infarction Model
  • Animal Model: Adult C57BL/6 mice.

  • Disease Induction: Myocardial infarction (MI) is induced by permanent ligation of the left main coronary artery.

  • TH1834 Administration:

    • Dosage: 10 mg/kg/day.[2]

    • Route of Administration: Intraperitoneal (i.p.) injection.[2]

    • Frequency and Duration: Daily injections for 14 consecutive days, starting 3 days post-MI.[2]

    • Vehicle: The specific vehicle was not explicitly stated in the primary publication. A common vehicle for intraperitoneal injection of small molecules is a solution of DMSO diluted in saline or PBS to a final DMSO concentration of ≤5%. For example, a 10% DMSO in corn oil formulation can also be considered. It is highly recommended to perform a small pilot study to assess the solubility and tolerability of the chosen vehicle.

  • Endpoint Analysis:

    • Cardiac function is monitored by echocardiography at specified intervals.

    • Histological assessments for apoptosis, scarring, and cell cycle activation in cardiac tissue are performed at the end of the study.

Breast Cancer Xenograft Model
  • Animal Model: 6-week-old female BALB/c nude mice.

  • Tumor Model Establishment:

    • Cell Lines: MDA-MB-231 luc or MCF-7 luc cells.

    • Cell Inoculation: 5 x 10^6 cells are injected subcutaneously into the right flank of each mouse.

  • TH1834 Administration:

    • Dosage: 50 mg/kg/day.

    • Route of Administration: Subcutaneous (s.c.) injection.

    • Frequency and Duration: Daily injections for 29 days (for MDA-MB-231 luc model) or 55 days (for MCF-7 luc model), starting the day after cell inoculation.

    • Vehicle: The specific vehicle was not detailed in the available literature. For subcutaneous injections, a common vehicle is a solution of DMSO in saline or PBS, with the final DMSO concentration kept low (typically under 10%) to minimize local irritation. Other options include formulations with polyethylene glycol (PEG), carboxymethylcellulose (CMC), or corn oil. Solubility and local tolerance should be evaluated prior to the main study.

  • Endpoint Analysis:

    • Tumor volume is measured regularly using calipers.

    • Tumor growth can also be monitored by bioluminescence imaging for luciferase-expressing cells.

    • At the end of the study, tumors can be excised for histological and molecular analysis.

Lung Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Model Establishment:

    • Cell Line: A549 cells.

  • TH1834 Administration:

    • Dosage: 10 mg/kg.[3]

    • Route of Administration: Intraperitoneal (i.p.) injection.[3]

    • Frequency and Duration: Once daily, five times a week for 21 days.[3]

    • Vehicle: While not specified for this particular study, a formulation of DMSO in saline or PBS is a common choice for intraperitoneal administration of small molecules.

  • Endpoint Analysis:

    • Changes in tumor volume are monitored throughout the treatment period.[3]

Experimental Workflow for In Vivo Studies with TH1834

The following diagram outlines a general workflow for conducting in vivo efficacy studies with TH1834.

Experimental_Workflow cluster_workflow General In Vivo Experimental Workflow A Animal Model Selection (e.g., Nude Mice) B Disease Model Induction (e.g., Tumor Cell Implantation) A->B C Randomization into Treatment Groups B->C E Treatment Administration (e.g., i.p. or s.c.) C->E D TH1834 Formulation (Determine appropriate vehicle) D->E F Monitoring (Tumor size, body weight, etc.) E->F G Endpoint Analysis (Histology, Molecular Biology) F->G

References

Application Notes and Protocols: Utilizing TH1834 Dihydrochloride in Combination with Ionizing Radiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH1834 is a selective inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5).[1][2] Tip60 plays a crucial role in the cellular response to DNA damage, particularly double-strand breaks (DSBs) induced by agents such as ionizing radiation (IR).[3][4] By acetylating key proteins like ATM (Ataxia-Telangiectasia Mutated), Tip60 facilitates the activation of the DNA damage response (DDR) pathway, leading to cell cycle arrest and DNA repair.[3][4] Inhibition of Tip60 by TH1834 has been shown to sensitize cancer cells to ionizing radiation, leading to increased DNA damage, induction of apoptosis, and reduced clonogenic survival.[1][3] These application notes provide a summary of the mechanism, quantitative data, and detailed protocols for studying the synergistic effects of TH1834 and ionizing radiation in cancer cell lines.

Mechanism of Action: Radiosensitization by Tip60 Inhibition

Ionizing radiation induces DNA double-strand breaks, which are critical lesions that, if left unrepaired, can lead to cell death. A key initial step in the repair process is the activation of the ATM kinase. This activation is dependent on the acetyltransferase activity of Tip60.[3][4] Upon DNA damage, Tip60 acetylates ATM, leading to its full activation and subsequent phosphorylation of a cascade of downstream targets involved in DNA repair and cell cycle checkpoint control.

TH1834, as a specific inhibitor of Tip60, blocks this crucial acetylation step. Consequently, in the presence of TH1834, IR-induced DNA damage fails to efficiently activate the ATM-mediated repair pathway. This leads to an accumulation of unrepaired DNA double-strand breaks, ultimately triggering apoptotic cell death and reducing the ability of cancer cells to form colonies.[1][3]

G cluster_0 Cellular Response to Ionizing Radiation cluster_1 Effect of TH1834 IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB Tip60 Tip60 (HAT) DSB->Tip60 ATM_inactive Inactive ATM DSB->ATM_inactive Tip60->ATM_inactive Acetylation Tip60_inhibited Inhibited Tip60 ATM_active Active ATM ATM_inactive->ATM_active Impaired_DDR Impaired DNA Damage Response ATM_inactive->Impaired_DDR DDR DNA Damage Response (Repair, Cell Cycle Arrest) ATM_active->DDR Survival Cell Survival DDR->Survival TH1834 TH1834 TH1834->Tip60_inhibited Inhibition No_Acetylation No ATM Acetylation Tip60_inhibited->No_Acetylation Apoptosis Apoptosis Impaired_DDR->Apoptosis

Caption: Signaling pathway of TH1834-mediated radiosensitization.

Data Presentation

The following tables summarize the quantitative data from studies investigating the combination of TH1834 and ionizing radiation in breast cancer cell lines.

Table 1: Effect of TH1834 and Ionizing Radiation on DNA Damage (γH2AX Foci)

Cell LineTreatmentTH1834 Concentration (µM)Radiation Dose (Gy)OutcomeReference
MCF-7 (Breast Cancer)TH1834 + IR5002Significant increase in γH2AX foci[5]
MCF10A (Non-tumorigenic)TH1834 + IR5002No significant difference in γH2AX foci compared to IR alone[5]

Table 2: Effect of TH1834 on Apoptosis (Caspase 3 Activation)

Cell LineTH1834 Concentration (µM)Outcome (% change above control)Reference
MCF-7 (Breast Cancer)500Significant activation of Caspase 3[5]
MCF10A (Non-tumorigenic)500No significant activation of Caspase 3[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell reproductive integrity.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-14: Incubation cluster_3 Day 14: Staining and Counting A Trypsinize and count cells B Plate known number of cells (e.g., 200-1000 cells/well) in 6-well plates A->B C Treat with TH1834 (various concentrations) B->C D Irradiate with desired doses (e.g., 0, 2, 4, 6 Gy) C->D 1-hour pre-incubation E Incubate for 10-14 days until colonies are visible D->E F Fix with methanol E->F G Stain with crystal violet F->G H Count colonies (>50 cells) G->H I Calculate Surviving Fraction H->I

Caption: Workflow for a clonogenic survival assay.

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Plate a predetermined number of cells (e.g., 200, 500, or 1000 cells per well, depending on the cell line and expected toxicity) in 6-well plates.

    • Allow cells to attach overnight.

  • Treatment:

    • Prepare fresh dilutions of TH1834 dihydrochloride in culture medium.

    • Aspirate the medium from the wells and add the TH1834-containing medium. It is recommended to test a range of concentrations (e.g., 10 µM to 500 µM).

    • Incubate for 1 hour prior to irradiation.

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy) using a calibrated irradiator.

  • Incubation:

    • After irradiation, replace the treatment medium with fresh, drug-free medium.

    • Incubate the plates for 10-14 days, or until colonies are clearly visible to the naked eye.

  • Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Aspirate the methanol and stain with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies in treated wells / (Number of cells seeded x PE/100)).

γH2AX Foci Immunofluorescence Assay

This assay is used to quantify DNA double-strand breaks by visualizing the phosphorylation of histone H2AX (γH2AX).

G cluster_0 Cell Culture & Treatment cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Imaging & Analysis A Seed cells on coverslips B Treat with TH1834 and/or IR A->B C Fix with 4% Paraformaldehyde B->C D Permeabilize with 0.25% Triton X-100 C->D E Block with 1% BSA D->E F Incubate with primary antibody (anti-γH2AX) E->F G Incubate with fluorescent secondary antibody F->G H Counterstain nuclei with DAPI G->H I Mount coverslips H->I J Image with fluorescence microscope I->J K Quantify γH2AX foci per nucleus J->K

Caption: Workflow for γH2AX foci immunofluorescence.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat cells with TH1834 and/or ionizing radiation as described in the clonogenic assay protocol.

    • Fix the cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to assess DNA damage and repair kinetics.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, Ser139) diluted in 1% BSA/PBST overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in 1% BSA/PBST for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treat cells with TH1834 and/or IR B Harvest cells (including supernatant) at desired time points A->B C Wash cells with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze samples by flow cytometry F->G H Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) G->H

Caption: Workflow for apoptosis assay using flow cytometry.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in culture plates and treat with TH1834 and/or ionizing radiation.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

The combination of the Tip60 inhibitor TH1834 with ionizing radiation represents a promising strategy for enhancing the efficacy of radiotherapy in cancer treatment. The provided protocols and data serve as a foundation for researchers to further investigate this synergistic interaction. By inhibiting a key component of the DNA damage response, TH1834 can selectively increase the sensitivity of cancer cells to radiation-induced cell death. Further studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this combination.

References

Application Notes and Protocols for Measuring Tip60 Inhibition by TH1834

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tip60 (KAT5) is a crucial histone acetyltransferase (HAT) belonging to the MYST family. It plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, cell cycle progression, apoptosis, and notably, the DNA damage response (DDR).[1][2][3] Dysregulation of Tip60 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic development.[4][5] TH1834 is a small molecule inhibitor designed to specifically target the active binding pocket of Tip60.[4][6][7] It has been demonstrated to be a specific inhibitor of Tip60, showing no significant activity against the related HAT, MOF.[4][6][7] By inhibiting Tip60, TH1834 can induce apoptosis and enhance DNA damage in cancer cells, highlighting its potential as an anti-cancer agent.[1][6][8]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure and characterize the inhibitory effects of TH1834 on Tip60 both in vitro and in cellular contexts.

Data Presentation: Efficacy of TH1834

The following table summarizes the effective concentrations and observed effects of TH1834 in various experimental setups, as documented in the literature.

Cell LineConcentrationTreatment DurationAssay TypeObserved EffectReference
MCF70-500 µM1 hourCell ViabilitySignificant reduction in cell viability[8]
MCF70-500 µM1 hourCytotoxicity AssaySignificant increase in cytotoxicity[8]
MCF7500 µM1 hourCaspase 3 ActivationInduction of Caspase 3 activation[8]
H1975 / A54980 µM5 daysCell GrowthInhibition of cell growth[9]
MCF7500 µM1 hour (pre-treatment)ImmunofluorescenceSignificant increase in γH2AX foci following Ionizing Radiation (IR)[10]
A431 Pt (cisplatin-resistant)50 µMNot specifiedApoptosis AssayPromotes apoptotic cell death[11]

Signaling Pathway and Mechanism of Action

TH1834 exerts its effects by inhibiting the acetyltransferase activity of Tip60, which is a critical component of the DNA Damage Response (DDR) pathway. Upon DNA damage, Tip60 is responsible for acetylating key proteins like ATM (Ataxia-Telangiectasia Mutated) and p53, leading to their activation and subsequent cell cycle arrest or apoptosis.[2][12] TH1834's inhibition of Tip60 disrupts this signaling cascade, leading to unrepaired DNA damage and pushing cancer cells towards apoptosis.[4][6]

G cluster_0 DNA_Damage DNA Double-Strand Break (e.g., via Ionizing Radiation) ATM ATM DNA_Damage->ATM p53 p53 ATM->p53 Phosphorylates DDR DNA Damage Response: Cell Cycle Arrest & Repair p53->DDR Tip60 Tip60 (KAT5) Tip60->ATM Acetylates & Activates Tip60->p53 Acetylates & Activates TH1834 TH1834 TH1834->Tip60 Apoptosis Apoptosis DDR->Apoptosis if damage is irreparable

Caption: TH1834 inhibits Tip60, disrupting the DNA damage response pathway.

Experimental Protocols

Herein are detailed protocols to assess the inhibition of Tip60 by TH1834.

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is designed to directly measure the enzymatic activity of recombinant Tip60 on a histone substrate in the presence of TH1834. This assay can be adapted for radioactive or non-radioactive (colorimetric/fluorometric) detection.

Materials:

  • Recombinant human Tip60 protein

  • Histone H4 peptide (N-terminus) or core histones

  • Acetyl-CoA (for non-radioactive) or [¹⁴C]-Acetyl-CoA (for radioactive)

  • TH1834

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • For Radioactive Assay: P81 phosphocellulose paper, wash buffers (e.g., 50 mM sodium carbonate), scintillation fluid.

  • For Non-Radioactive Assay: Developer reagents, appropriate microplate reader (colorimetric or fluorometric).

Procedure:

  • Compound Preparation: Prepare a stock solution of TH1834 in DMSO. Create a serial dilution in HAT Assay Buffer to achieve a range of final assay concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • HAT Assay Buffer

    • TH1834 dilution or DMSO control.

    • Recombinant Tip60 protein.

    • Histone H4 substrate.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA (either radiolabeled or unlabeled).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection (Radioactive Method):

    • Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper multiple times in wash buffer to remove unincorporated [¹⁴C]-Acetyl-CoA.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Detection (Non-Radioactive Method):

    • Stop the reaction according to the manufacturer's instructions (e.g., by adding a stop solution).

    • Add developer reagents that detect either the acetylated substrate or the byproduct (Coenzyme A).

    • Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of Tip60 inhibition for each TH1834 concentration relative to the DMSO control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Histone H4 Acetylation

This cellular assay measures the downstream effect of Tip60 inhibition by quantifying the acetylation level of its substrates, such as histone H4. A reduction in acetylated H4 indicates successful target engagement by TH1834 in a cellular environment.[9]

Materials:

  • Cell line of interest (e.g., MCF7, A549)

  • Cell culture medium and supplements

  • TH1834

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% acrylamide is recommended for histones)[13]

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H4, anti-total Histone H4 (or other loading control like β-actin).

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of TH1834 (and a DMSO control) for the desired time (e.g., 48 hours).[9]

  • Protein Extraction: Harvest cells and lyse them using ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[13]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated-H4 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Histone H4 or another loading control to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the acetylated-H4 signal to the total H4 or loading control signal.

G cluster_workflow Western Blot Workflow A Cell Treatment with TH1834 B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF) D->E F Blocking E->F G Primary Antibody (e.g., anti-AcH4) F->G H Secondary Antibody G->H I Detection (ECL) H->I J Data Analysis (Densitometry) I->J G cluster_logic A TH1834 Application B Inhibition of Tip60 Acetyltransferase Activity A->B C Decreased Acetylation of Substrates (e.g., Histones, ATM, p53) B->C D Impaired DNA Damage Response (DDR) C->D E Accumulation of Unrepaired DNA Breaks D->E F Induction of Apoptosis & Reduced Cell Viability E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TH1834 Dihydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TH1834 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: this compound is reported to have a solubility of 100 mg/mL in water with the aid of ultrasonication and ≥100 mg/mL in DMSO.[1]

Q2: I'm observing precipitation of this compound when preparing my formulation for in vivo studies. What are the common causes?

A2: Precipitation of hydrochloride salts like this compound upon dilution into aqueous or physiological buffers is a common issue. The primary reasons include:

  • pH Shift: TH1834 is a weakly basic drug. While the hydrochloride salt is more water-soluble, increasing the pH towards physiological levels (e.g., in blood or buffer) can cause it to convert to the less soluble free base form, leading to precipitation.

  • Poor Aqueous Solubility of the Free Base: The intrinsic solubility of the free base form of the drug is likely low in aqueous media.

  • Common Ion Effect: The presence of chloride ions in saline or other buffers can potentially decrease the solubility of the dihydrochloride salt.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous vehicle can cause the drug to crash out of solution due to a drastic change in solvent polarity.

Q3: Can I simply dissolve this compound in saline for my in vivo experiment?

A3: While this compound is water-soluble, direct dissolution in saline for in vivo administration may not be ideal. The high concentration required for dosing might not be stable, and there is a risk of precipitation upon injection into the physiological environment due to pH changes. It is generally recommended to use a co-solvent system to maintain solubility and prevent precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and administering this compound for in vivo experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock into aqueous buffer/saline. Solvent shock due to rapid change in polarity.1. Use a Co-solvent System: Instead of direct dilution, use a multi-component vehicle. A common approach is to first dilute the DMSO stock with PEG300, then add a surfactant like Tween 80, and finally, add saline or buffer. This gradual change in solvent environment can prevent the drug from precipitating. 2. Step-wise Dilution: Add the aqueous phase to the DMSO stock slowly while vortexing. 3. Gentle Warming and Sonication: Warming the solution to 37°C and using a sonicator can help dissolve and maintain the solubility of the compound.
Cloudiness or precipitation in the final formulation after preparation. The formulation is supersaturated and unstable.1. Adjust Co-solvent Ratios: Increase the percentage of organic co-solvents like DMSO and PEG300, and decrease the aqueous component. However, be mindful of the tolerability of these solvents in your animal model. 2. Reduce Final Drug Concentration: If possible, lower the final concentration of this compound in the formulation. This may require increasing the injection volume, so ensure it remains within the acceptable limits for the chosen route of administration. 3. pH Adjustment: For some hydrochloride salts, lowering the pH of the final formulation can help maintain the ionized, more soluble form. However, the pH must be compatible with the route of administration to avoid irritation.
Suspected precipitation at the injection site or poor bioavailability. The drug is precipitating out of the formulation upon contact with physiological fluids.1. Optimize the Formulation for In Vivo Stability: Employ a formulation with a higher concentration of solubilizing agents. Cyclodextrins, such as SBE-β-CD, can be effective in encapsulating the drug and preventing precipitation upon dilution. 2. Consider Alternative Salt Forms: While not always feasible, exploring other salt forms of TH1834 could yield a more stable compound for in vivo administration.[2][3]
Inconsistent results between experiments. Variability in formulation preparation or stability.1. Standardize the Formulation Protocol: Ensure the same step-by-step procedure, including the order of solvent addition and mixing times, is used for every preparation. 2. Prepare Fresh Formulations: It is best practice to prepare the formulation fresh for each experiment. If short-term storage is necessary, conduct a stability assessment to ensure the drug remains in solution. 3. Visual Inspection: Always visually inspect the formulation for any signs of precipitation before administration.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection in Mice

This protocol is a general guideline and may need to be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Amount of this compound:

    • Determine the desired dose in mg/kg (e.g., 10 mg/kg).

    • Weigh the mouse to get its body weight in kg.

    • Calculate the total mass of this compound needed per mouse.

    • Determine the desired final concentration of the dosing solution based on the acceptable injection volume for mice (typically up to 10 mL/kg for IP injections). For a 25g mouse receiving a 10 mg/kg dose in a 100 µL injection volume, the final concentration would be 2.5 mg/mL.

  • Prepare the Vehicle:

    • A commonly used vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • For a 1 mL final volume, this would be:

      • 100 µL DMSO

      • 400 µL PEG300

      • 50 µL Tween 80

      • 450 µL Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add the DMSO to the vial and vortex until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.

    • Add the PEG300 to the DMSO solution and vortex thoroughly.

    • Add the Tween 80 and vortex until the solution is homogeneous.

    • Slowly add the saline dropwise while vortexing to reach the final volume.

  • Final Solution Check:

    • Visually inspect the final solution to ensure it is clear and free of any precipitates.

    • If precipitation is observed, consider adjusting the vehicle composition (e.g., increasing the co-solvent concentration) or lowering the final drug concentration.

Protocol 2: Short-Term Stability Assessment of the Formulation

This protocol helps to ensure the integrity of your formulation if it needs to be stored for a short period before use.

Procedure:

  • Prepare the Formulation: Prepare the this compound formulation as described in Protocol 1.

  • Storage Conditions: Store the formulation under the intended storage conditions (e.g., room temperature or 4°C).

  • Time Points: Visually inspect the solution for any signs of precipitation, color change, or turbidity at regular intervals (e.g., 0, 1, 4, and 24 hours).

  • Physical Stability: At each time point, take an aliquot of the solution and observe it under a microscope to check for the presence of crystals.

  • Chemical Stability (Optional but Recommended): If analytical equipment is available, quantify the concentration of this compound at each time point using a validated HPLC method to check for any degradation.

Signaling Pathway and Experimental Workflow Diagrams

TH1834_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Tip60-Mediated DNA Damage Response DSB DNA Damage (e.g., Ionizing Radiation) MRN MRN Complex DSB->MRN recruits ATM_Tip60_inactive ATM-Tip60 Complex MRN->ATM_Tip60_inactive recruits ATM_inactive Inactive ATM ATM_inactive->ATM_Tip60_inactive Tip60_inactive Inactive Tip60 Tip60_inactive->ATM_Tip60_inactive ATM_Tip60_active Active ATM-Tip60 (Acetylated) ATM_Tip60_inactive->ATM_Tip60_active Tip60 auto-acetylation & ATM acetylation H2AX Histone H2AX ATM_Tip60_active->H2AX phosphorylates gamma_H2AX γH2AX (p-H2AX) H2AX->gamma_H2AX DDR DNA Damage Repair & Cell Cycle Arrest gamma_H2AX->DDR initiates Apoptosis Apoptosis DDR->Apoptosis if repair fails TH1834 TH1834 TH1834->Tip60_inactive inhibits

Caption: TH1834 inhibits the Tip60-mediated DNA damage response pathway.

Experimental_Workflow start Start: Solubility Issue with This compound formulation Prepare Co-solvent Formulation (e.g., DMSO/PEG300/Tween 80/Saline) start->formulation stability Assess Short-Term Stability (Visual Inspection, Optional HPLC) formulation->stability injection Intraperitoneal (IP) Injection in Mice stability->injection evaluation Evaluate In Vivo Efficacy and Tolerability injection->evaluation troubleshoot Troubleshoot Formulation (Adjust Ratios, Lower Concentration) evaluation->troubleshoot Precipitation or Poor Bioavailability end End: Successful In Vivo Study evaluation->end Successful troubleshoot->formulation Re-formulate

Caption: Workflow for formulating and troubleshooting TH1834 for in vivo studies.

References

troubleshooting TH1834 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting TH1834 dihydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT).[1][2][3] By inhibiting Tip60, TH1834 can induce apoptosis and enhance DNA damage in cancer cells, particularly in breast cancer models.[1][2][3][4] It is used in research to study the roles of Tip60 in DNA repair and cancer progression.[5][6]

Q2: Why did my this compound precipitate immediately after adding it to my cell culture media?

A: Immediate precipitation, often called "crashing out," typically occurs when the final concentration of the compound in the aqueous media exceeds its solubility limit.[7][8] This is a common issue with hydrophobic compounds dissolved in an organic solvent like DMSO, where the sudden solvent exchange upon dilution into the aqueous media causes the compound to fall out of solution.[8]

Q3: The media containing TH1834 looked fine initially, but I noticed a precipitate after incubating it for a few hours. What could be the cause?

A: Delayed precipitation can be caused by several factors related to the incubator's environment:

  • Temperature Shift: The solubility of a compound can change with temperature. A solution prepared at room temperature may become supersaturated and precipitate at 37°C.[7]

  • pH Shift: The CO2 environment in an incubator can lower the pH of the media, which can affect the solubility of pH-sensitive compounds like hydrochloride salts.[7]

  • Interaction with Media Components: Over time, TH1834 may interact with salts, proteins, or other components in the media, forming insoluble complexes.[7]

  • Evaporation: Evaporation of media during long-term experiments can increase the compound's concentration, leading to precipitation.[8][9]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A: DMSO is a commonly used solvent for preparing high-concentration stock solutions of TH1834.[2] It is important to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2] For in vivo studies, more complex solvent systems such as a mix of DMSO, PEG300, Tween-80, and saline may be required.[2]

Q5: How can the dihydrochloride salt form of TH1834 affect its solubility?

A: Forming a hydrochloride salt is a common strategy to increase the aqueous solubility of weakly basic compounds.[10] However, the stability of the salt in solution is pH-dependent. If the pH of the cell culture medium is not sufficiently acidic, the hydrochloride salt can convert to its free base form, which may be less soluble and prone to precipitation.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution in Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of TH1834 in the media is above its aqueous solubility limit.[8]Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific media.[8]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent shift, leading to precipitation.[8]Perform serial dilutions. First, create an intermediate dilution of the stock in a small volume of pre-warmed media, then add this to the final volume. Add the compound dropwise while gently vortexing.[8]
Low Media Temperature The solubility of many compounds is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[7][8]
High DMSO Concentration While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] This may require preparing a more concentrated stock solution.
Issue 2: Delayed Precipitation in the Incubator
Potential Cause Explanation Recommended Solution
pH and Temperature Shifts The incubator's environment (37°C, 5% CO2) alters the media's pH and temperature, which can decrease the compound's solubility over time.[7]Before adding to cells, equilibrate the media with the dissolved compound in the incubator for a short period to ensure it remains in solution under experimental conditions.
Interaction with Media Components Components in the media, especially serum proteins, can interact with the compound, leading to the formation of insoluble complexes.[7]Test the compound's solubility in your specific basal media formulation, both with and without serum, to identify potential interactions.
Media Evaporation In long-term experiments, media evaporation can concentrate the compound, pushing it past its solubility limit.[8][9]Ensure proper humidification of the incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.[8]
Stock Solution Instability Repeated freeze-thaw cycles can degrade the compound or cause it to precipitate out of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[7] Store aliquots at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[2][4]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of TH1834

This protocol helps you find the highest concentration of TH1834 that remains soluble in your specific cell culture medium.

  • Prepare a Dilution Series: Prepare a series of dilutions of your TH1834 DMSO stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, you could test final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Control Wells: Include a "media only" control and a "DMSO only" control (at the highest percentage of DMSO used in the dilutions).

  • Incubate: Place the plate in a 37°C, 5% CO2 incubator.

  • Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2, 6, and 24 hours).[8] A microscope can be used to detect fine precipitates.

  • Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[8]

  • Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your experimental conditions.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Immediate Causes cluster_2 Delayed Causes Start Precipitation Observed Check_Type Immediate or Delayed Precipitation? Start->Check_Type Immediate Immediate Precipitate Check_Type->Immediate Immediate Delayed Delayed Precipitate Check_Type->Delayed Delayed Conc Concentration > Solubility? Immediate->Conc Env Incubator Environment (pH, Temp)? Delayed->Env Dilution Rapid Dilution? Conc->Dilution No Sol_Conc Decrease Concentration Conc->Sol_Conc Yes Temp Media Cold? Dilution->Temp No Sol_Dil Use Serial Dilution Dilution->Sol_Dil Yes Sol_Temp Pre-warm Media Temp->Sol_Temp Yes End Problem Resolved Temp->End No Interact Media Interaction? Env->Interact No Sol_Env Equilibrate Media Env->Sol_Env Yes Evap Evaporation? Interact->Evap No Sol_Interact Test Different Media Interact->Sol_Interact Yes Sol_Evap Humidify/Seal Plate Evap->Sol_Evap Yes Evap->End No Sol_Conc->End Sol_Dil->End Sol_Temp->End Sol_Env->End Sol_Interact->End Sol_Evap->End

Caption: A logical workflow for troubleshooting TH1834 precipitation.

G DNA_Damage DNA Damage (e.g., from radiation, chemotherapy) Tip60_Activation Tip60 (KAT5) Activation DNA_Damage->Tip60_Activation senses Histone_Acetylation Histone Acetylation (e.g., H4K16ac) Tip60_Activation->Histone_Acetylation catalyzes Apoptosis Increased DNA Damage & Apoptosis Tip60_Activation->Apoptosis inhibition leads to Chromatin_Relax Chromatin Relaxation Histone_Acetylation->Chromatin_Relax DDR_Proteins Recruitment of DNA Damage Repair (DDR) Proteins Chromatin_Relax->DDR_Proteins DNA_Repair Successful DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival TH1834 TH1834 (Tip60 Inhibitor) TH1834->Inhibition

Caption: The signaling pathway of Tip60 and its inhibition by TH1834.

References

Technical Support Center: Optimizing TH1834 Dihydrochloride Incubation Time for Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing TH1834 dihydrochloride incubation time to effectively induce apoptosis in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing apoptosis?

A1: TH1834 is a specific inhibitor of the histone acetyltransferase Tip60 (KAT5).[1][2] Inhibition of Tip60 leads to the acetylation of the tumor suppressor protein p53 at lysine 120 (K120).[3][4] This specific acetylation event is crucial for p53-dependent apoptosis, as it promotes the transcription of pro-apoptotic genes such as PUMA and BAX.[3][5]

Q2: What is a recommended starting concentration and incubation time for this compound?

A2: Based on available literature, a starting concentration in the range of 50 µM to 500 µM can be considered. For initial experiments, a 1-hour incubation has been shown to be sufficient to induce caspase-3 activation in MCF7 breast cancer cells.[6] However, the optimal concentration and incubation time are highly dependent on the cell type and experimental conditions. A dose-response and time-course experiment is strongly recommended to determine the optimal conditions for your specific model.

Q3: My cells are not showing signs of apoptosis after TH1834 treatment. What are some possible reasons?

A3: Several factors could contribute to a lack of apoptotic response:

  • Suboptimal Incubation Time or Concentration: The duration of treatment may be too short, or the concentration of TH1834 may be too low to induce apoptosis in your specific cell line.[7]

  • Cell Line Resistance: Different cell lines exhibit varying sensitivities to apoptotic stimuli.[1]

  • Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak of apoptotic events may be missed.[7]

  • Reagent or Compound Issues: Ensure that your this compound is properly stored and has not degraded. Also, verify that the reagents for your apoptosis assay are fresh and functional.

Q4: Can I combine TH1834 with other treatments?

A4: Yes, studies have shown that TH1834 can enhance the pro-apoptotic effects of other agents, such as cisplatin.[8] Combination treatments may allow for lower concentrations of each compound to be used.

Troubleshooting Guide: Optimizing Incubation Time

This guide provides a systematic approach to troubleshooting common issues encountered when determining the optimal incubation time for TH1834-induced apoptosis.

Issue Potential Cause Recommended Solution
No or low levels of apoptosis observed Incubation time is too short. Perform a time-course experiment. Start with early time points (e.g., 2, 4, 6, 8, 12, 24 hours) to capture the onset of apoptosis.[9]
TH1834 concentration is too low. Perform a dose-response experiment with a range of concentrations (e.g., 10 µM to 500 µM) to determine the optimal dose for your cell line.
Cell line is resistant. Consider using a different cell line that is known to be sensitive to Tip60 inhibition or p53-mediated apoptosis.
Apoptosis assay was performed at the wrong time. Apoptosis is a transient process. Analyze samples at multiple time points to identify the peak of apoptosis. Early markers like Annexin V appear before late markers like DNA fragmentation.[9]
High levels of necrosis observed (high PI staining) Incubation time is too long or concentration is too high. Reduce the incubation time and/or the concentration of TH1834. High concentrations can lead to rapid cell death through necrosis rather than apoptosis.[10]
Harsh cell handling. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Inconsistent results between experiments Variability in cell culture conditions. Ensure consistency in cell passage number, confluency, and media conditions between experiments.
Inconsistent timing of reagent addition and analysis. Standardize all incubation times and the time between staining and analysis.

Data Presentation: Quantitative Summary of TH1834 Effects

The following tables summarize quantitative data from studies on TH1834, providing a reference for expected outcomes.

Table 1: Effect of TH1834 on Cell Viability (MTS Assay) [11]

Cell LineConcentration6 hours24 hours48 hours72 hours
A431 Pt75 µM~100%~90%~75%~60%
A431 Pt100 µM~100%~85%~65%~50%

Table 2: Induction of Caspase-3 Activation by TH1834 [6]

Cell LineConcentrationIncubation TimeResult
MCF7500 µM1 hour~29-fold increase in cleaved caspase-3
MCF10A500 µM1 hourNo significant change

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining

This protocol outlines a general procedure to determine the optimal incubation time for TH1834-induced apoptosis using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Drug Treatment: Treat cells with the desired concentration(s) of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, carefully collect the culture supernatant (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution. Combine the detached cells with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[12]

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 2: Caspase-3 Activity Assay

This colorimetric assay can be used to quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing DEVD-pNA substrate)

  • Cell lysates from TH1834-treated and control cells

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with TH1834 for the desired incubation times, lyse the cells according to the assay kit manufacturer's instructions to prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

  • Substrate Addition: Add the Caspase-3 substrate (DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.[6]

Protocol 3: Cell Viability (MTT) Assay

This assay is used to assess the effect of TH1834 on cell viability and to determine the IC50 value.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Drug Treatment: Treat cells with a serial dilution of this compound for the desired incubation times (e.g., 24, 48, 72 hours).

  • MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

TH1834-Induced Apoptosis Signaling Pathway

TH1834_Apoptosis_Pathway TH1834 TH1834 dihydrochloride Tip60 Tip60 (KAT5) TH1834->Tip60 inhibits p53 p53 Tip60->p53 acetylates p53_acetylated Acetylated p53 (at K120) PUMA PUMA p53_acetylated->PUMA upregulates BAX BAX p53_acetylated->BAX upregulates Mitochondrion Mitochondrion PUMA->Mitochondrion promotes MOMP BAX->Mitochondrion promotes MOMP Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 releases Cytochrome c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Signaling pathway of TH1834-induced apoptosis.

Experimental Workflow for Optimizing Incubation Time

Workflow cluster_prep Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis cluster_results Results start Seed Cells treat Treat with TH1834 (Dose-Response) start->treat t1 2-8 hours treat->t1 t2 12-24 hours treat->t2 t3 48-72 hours treat->t3 annexin Annexin V/PI Staining (Flow Cytometry) t1->annexin caspase Caspase Activity Assay t2->caspase viability Cell Viability Assay (e.g., MTT) t3->viability optimize Determine Optimal Incubation Time annexin->optimize caspase->optimize viability->optimize

Caption: Workflow for optimizing TH1834 incubation time.

Troubleshooting Logic for Apoptosis Assays

Troubleshooting node_sol node_sol node_prob Short Incubation? Low Concentration? Cell Resistance? node_sol_no Increase Incubation Time Increase Concentration Change Cell Line node_prob->node_sol_no Solutions start Apoptosis Observed? start->node_sol Yes no_apoptosis No/Low Apoptosis start->no_apoptosis No high_necrosis High Necrosis start->high_necrosis Yes, but high PI+ inconsistent Inconsistent Results start->inconsistent Sometimes no_apoptosis->node_prob Possible Causes node_prob_nec Long Incubation? High Concentration? high_necrosis->node_prob_nec Possible Causes node_prob_inc Variable Cell Conditions? Inconsistent Timing? inconsistent->node_prob_inc Possible Causes node_sol_nec Decrease Incubation Time Decrease Concentration node_prob_nec->node_sol_nec Solutions node_sol_inc Standardize Cell Culture Standardize Protocols node_prob_inc->node_sol_inc Solutions

Caption: Troubleshooting logic for apoptosis experiments.

References

minimizing TH1834 dihydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TH1834 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TH1834 and to help troubleshoot potential experimental issues.

Important Note on Target Specificity: Initial inquiries may associate TH1834 with the inhibition of MTH1. However, based on extensive scientific literature, TH1834 is a specific inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5).[1][2][3] This guide is based on its well-established role as a Tip60 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

TH1834 is a small molecule inhibitor designed to specifically target the histone acetyltransferase Tip60.[4] Tip60 is a crucial enzyme in the MYST family of HATs that regulates many cellular processes by acetylating histone and non-histone proteins.[1] Its functions are critical in DNA damage repair, apoptosis, cell cycle progression, and transcriptional regulation.[1][5] TH1834 inhibits the catalytic activity of Tip60, leading to downstream effects such as increased DNA damage and induction of apoptosis in cancer cell lines.[1][2]

Q2: How specific is TH1834 for Tip60?

TH1834 has demonstrated a high degree of specificity for Tip60 in several studies. A key finding is its lack of inhibitory activity against the related histone acetyltransferase MOF, another member of the MYST family.[1][2][6] This indicates selectivity within this closely related group of enzymes. Furthermore, when compared to other reported Tip60 inhibitors like NU9056, TH1834 appears to be more specific. For instance, studies have shown that unlike NU9056, TH1834 does not reduce total Tip60 protein levels, suggesting it has fewer off-target effects on pathways that might regulate Tip60 expression.[7]

Q3: What are the recommended working concentrations for TH1834?

The optimal concentration of TH1834 is highly dependent on the cell line and experimental context. It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific system. The table below summarizes concentrations used in published studies.

Q4: What are the known downstream effects of Tip60 inhibition by TH1834?

Inhibition of Tip60 by TH1834 has been shown to:

  • Induce apoptosis, confirmed by caspase 3 activation and the appearance of a sub-G1 peak in cell cycle analysis.[1][2]

  • Increase levels of unrepaired DNA damage, often observed as an increase in γH2AX foci, particularly when combined with DNA damaging agents like ionizing radiation (IR).[2]

  • Reduce cell viability and increase cytotoxicity in cancer cell lines, with significantly less effect on non-tumorigenic control cell lines.[2]

  • Decrease the stability of ΔNp63α, sensitizing squamous cell carcinoma cells to cisplatin.[7]

Troubleshooting Guide

Q5: I am observing an increase in acetylation or a pro-survival effect at low concentrations of TH1834. Is this expected?

This is a critical observation that has been reported in the literature. Some studies have found that TH1834, at low to mid-micromolar concentrations (e.g., 0.1 µM to 25 µM), can paradoxically increase the acetyltransferase activity of Tip60 and enhance certain cellular processes, such as the induction of regulatory T cells.[8][9] The inhibitory effects are more consistently observed at higher concentrations (typically 50 µM and above).[7][8]

  • Recommendation: Perform a comprehensive dose-response experiment starting from a low nanomolar range up to high micromolar concentrations (e.g., 100-500 µM) to fully characterize the effect of TH1834 in your specific model system. This will help you identify the concentration at which the desired inhibitory effect is achieved without confounding activating effects.

Q6: My experimental results with TH1834 are inconsistent. What could be the cause?

Inconsistency can arise from several factors:

  • Dose-Dependent Biphasic Effects: As mentioned in Q5, the dual activating/inhibiting nature of TH1834 at different concentrations can lead to variability if the concentration is not tightly controlled.[8][9]

  • Cell Density and Health: The metabolic state and density of your cells can influence their response to inhibitors. Ensure consistent plating densities and cell health across experiments.

  • Inhibitor Stability: Prepare fresh stock solutions and working dilutions of TH1834. Avoid repeated freeze-thaw cycles. MedChemExpress recommends storing stock solutions at -80°C for up to 6 months and at -20°C for 1 month.[10]

  • Recommendation: Standardize your experimental protocols meticulously. Always include positive and negative controls. A positive control could be a known cellular stressor that activates the Tip60 pathway (like IR), while a negative control would be the vehicle (e.g., DMSO) alone.

Q7: How can I confirm that the observed phenotype in my experiment is a direct result of Tip60 inhibition and not an off-target effect?

Validating on-target activity is crucial for any inhibitor-based study.

  • Orthogonal Approaches: Use a genetic approach to confirm your findings. Transfect cells with siRNA or shRNA against Tip60 (KAT5). The resulting phenotype should mimic the effects observed with TH1834 treatment.

  • Western Blot Analysis: Probe for downstream markers of Tip60 activity. For example, since Tip60 acetylates p53, you can assess changes in p53 acetylation.[5][11] Also, check for markers of specificity; for instance, the acetylation of H4K16, a target of the related HAT MOF, should be unaffected by TH1834.[2]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of Tip60 (if one is available) to see if it reverses the effects of TH1834.

Data Presentation

Table 1: Summary of TH1834 Concentrations and Effects in Research Studies

ApplicationCell Line / ModelConcentration RangeObserved EffectReference
In Vitro Assays
CytotoxicityMCF7 (Breast Cancer)0.5 - 500 µMSignificant increase in cytotoxicity at all concentrations.[2]
Cell ViabilityMCF7 (Breast Cancer)500 µMSignificant reduction in cell viability.[2]
Cell ViabilityMCF10A (Non-tumorigenic)500 µMNo significant reduction in cell viability.[2]
ApoptosisMCF7 (Breast Cancer)500 µM~29-fold increase in cleaved caspase 3.[2][12]
HAT Activity AssayDT40 (Chicken Lymphoma)500 µM~60% reduction in in vitro Tip60 activity.[2]
Cell ProliferationA549, H1975 (Lung Cancer)80 µMInhibition of cell growth over 5 days.[13]
Cell ProliferationA431 Pt (SCC)75 - 100 µMDose-dependent decrease in proliferation.[7]
Treg InductionMurine/Human T cells0.1 - 25 µMIncreased number of Foxp3+ cells (activating effect).[8]
In Vivo Assay
Myocardial InfarctionC57BL/6 Mice10 mg/kg (i.p.)Improved systolic function, reduced apoptosis and scarring.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Tip60_Signaling_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 Tip60-Mediated Response cluster_2 Downstream Cellular Outcomes stress Ionizing Radiation (IR) Tip60 Tip60 (KAT5) stress->Tip60 Activates ATM ATM Kinase Tip60->ATM Acetylates & Activates p53 p53 Tip60->p53 Acetylates & Activates Histones Histones (H4) Tip60->Histones Acetylates TH1834 TH1834 TH1834->Tip60 Inhibition DDR DNA Damage Response (DDR) ATM->DDR Apoptosis Apoptosis p53->Apoptosis Chromatin Chromatin Remodeling Histones->Chromatin

Caption: Tip60 signaling in the DNA Damage Response.

Experimental_Workflow cluster_0 Pharmacological Approach cluster_1 Genetic Validation (Orthogonal Approach) cluster_2 Specificity Controls start Start: Hypothesis Phenotype is due to Tip60 inhibition dose_response 1. Dose-Response Curve with TH1834 start->dose_response phenotype_assay 2. Measure Phenotype (e.g., Apoptosis, Cell Viability) dose_response->phenotype_assay knockdown 3. Tip60 Knockdown (siRNA/shRNA) phenotype_assay->knockdown Compare Results conclusion Conclusion: Phenotype is validated as Tip60-dependent phenotype_assay->conclusion phenotype_kd 4. Measure Phenotype in Knockdown Cells knockdown->phenotype_kd western 5. Western Blot Analysis phenotype_kd->western Compare Results phenotype_kd->conclusion wb_targets Check for: - p-ATM, Ac-p53 (On-target) - H4K16ac (Off-target control for MOF) - Total Tip60 levels western->conclusion

Caption: Workflow for validating on-target effects of TH1834.

Troubleshooting_Tree start Unexpected Result (e.g., no effect, opposite effect) q1 Is the TH1834 concentration in the low µM range (e.g., < 25 µM)? start->q1 a1_yes Possible paradoxical activation. This has been observed for Tip60. q1->a1_yes Yes q2 Are experimental controls behaving as expected? q1->q2 No sol1 Action: Perform a wide dose-response curve to find the inhibitory range. a1_yes->sol1 a2_no Issue with assay setup or reagents. q2->a2_no No q3 Have on-target effects been validated? q2->q3 Yes sol2 Action: Check vehicle controls, positive controls, and reagent (e.g., antibody) validity. a2_no->sol2 a3_no Phenotype might be off-target or cell-line specific artifact. q3->a3_no No end Consult further literature for cell-type specific pathways. q3->end Yes sol3 Action: Use siRNA/shRNA against Tip60 to confirm the phenotype is identical. a3_no->sol3

Caption: Troubleshooting decision tree for TH1834 experiments.

References

Navigating the Challenges of TH1834 Dihydrochloride in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling TH1834 dihydrochloride, a potent and specific Tip60 (KAT5) histone acetyltransferase (HAT) inhibitor. Given its inherent instability in aqueous solutions, proper preparation and handling are critical for reproducible and reliable experimental outcomes. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Quick Reference: Solubility and Storage

For ease of use, the following tables summarize the key solubility and storage parameters for this compound.

Table 1: Solubility of this compound

SolventConcentrationNotes
Water100 mg/mLUltrasonic assistance may be required.[1]
DMSO≥ 100 mg/mL[1]
In vivo Formulation 1≥ 1 mg/mL (1.76 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh daily.[2][3]
In vivo Formulation 2≥ 1 mg/mL (1.76 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[2]
In vivo Formulation 3≥ 1 mg/mL (1.76 mM)10% DMSO, 90% Corn Oil.[2]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureShelf LifeRecommended Solvent
-80°C6 monthsDMSO[2][4]
-20°C1 monthDMSO[2][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound solutions.

Problem 1: Precipitation or phase separation occurs during the preparation of aqueous working solutions.

  • Cause: this compound has low aqueous solubility. The addition of an aqueous buffer to a concentrated DMSO stock solution can cause the compound to precipitate out.

  • Solution:

    • Utilize Co-solvents: For in vivo experiments, it is highly recommended to use a co-solvent system. A common and effective formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Add and mix each solvent sequentially to ensure proper dissolution.

    • Gentle Warming and Sonication: If precipitation is observed, gentle warming and/or sonication can aid in redissolving the compound.[2] Avoid aggressive heating, as this may accelerate degradation.

    • Prepare Fresh: Aqueous working solutions should be prepared fresh for each experiment and used on the same day to minimize the risk of precipitation and degradation over time.[5]

Problem 2: Variability in experimental results despite using the same concentration.

  • Cause 1: Degradation of TH1834 in aqueous solution. Dihydrochloride salts can undergo hydrolysis in aqueous environments, leading to a loss of potency. The rate of degradation can be influenced by pH and temperature.

  • Solution 1:

    • Prepare Fresh Daily: Always prepare aqueous working solutions immediately before use.[5] Do not store diluted aqueous solutions, even at 4°C, as degradation can still occur.

  • Cause 2: Inaccurate initial concentration of the stock solution. Hygroscopic DMSO can affect the solubility and concentration of the stock solution.

  • Solution 2:

    • Use High-Quality, Anhydrous DMSO: Use newly opened, high-quality, anhydrous DMSO to prepare your stock solution to ensure accurate concentration.[2]

    • Proper Storage of Stock Solution: Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months in tightly sealed vials to prevent moisture absorption.[2][4]

Problem 3: Visual changes in the solution, such as color change or cloudiness.

  • Cause: This could indicate precipitation, degradation of the compound, or contamination. The solid form of this compound is a white to off-white powder.[5] Any significant deviation from a clear, colorless solution (unless using colored media) should be treated as a potential issue.

  • Solution:

    • Discard the Solution: If you observe any unexpected color change or persistent cloudiness that cannot be resolved by gentle warming or sonication, it is best to discard the solution and prepare a fresh one.

    • Ensure Cleanliness: Use sterile tubes and pipette tips to prevent microbial or chemical contamination.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a stock solution in 100% DMSO.[1][2] For example, to make a 10 mM stock solution, dissolve 6.42 mg of this compound (MW: 641.63 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Store this stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: While some sources indicate solubility in water with sonication, directly dissolving this compound in aqueous buffers is not recommended due to its limited solubility and potential for precipitation, especially at higher concentrations.[1] It is best practice to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or media immediately before use.

Q3: What is the recommended method for preparing a working solution for cell culture experiments?

A3: To prepare a working solution for cell culture, perform a serial dilution of your DMSO stock solution into the cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

Q4: What are the visual characteristics of a properly prepared this compound solution?

A4: A freshly and correctly prepared solution of this compound in DMSO or the recommended co-solvent systems should be a clear and colorless solution.[2]

Q5: What is the mechanism of action of TH1834?

A5: TH1834 is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase.[2][5] By inhibiting Tip60, TH1834 prevents the acetylation of key proteins involved in DNA damage repair and apoptosis, such as p53.[2][6] This leads to an accumulation of unrepaired DNA damage and the induction of apoptosis in cancer cells.[3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 6.42 mg of this compound powder.

  • Add 1 mL of high-quality, anhydrous DMSO.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C for up to 1 month or -80°C for up to 6 months.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is for the preparation of 1 mL of a 1 mg/mL working solution using the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation.[2][3]

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline and mix until a clear solution is obtained.

  • This formulation should be prepared fresh on the day of use.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by TH1834 and a general workflow for preparing solutions.

TH1834_Signaling_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 Tip60 (KAT5) Pathway cluster_2 Cellular Outcomes DNA_Damage DNA Damage Tip60 Tip60 (KAT5) Histone Acetyltransferase DNA_Damage->Tip60 activates p53_acetylation p53 Acetylation (e.g., at K120) Tip60->p53_acetylation promotes Histone_Acetylation Histone Acetylation (e.g., H4) Tip60->Histone_Acetylation promotes Apoptosis Apoptosis p53_acetylation->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p53_acetylation->Cell_Cycle_Arrest induces DDR DNA Damage Response (DDR) Histone_Acetylation->DDR enables TH1834 TH1834 TH1834->Tip60 inhibits

Caption: TH1834 inhibits Tip60 (KAT5), preventing p53 and histone acetylation, thereby blocking the DNA damage response and inducing apoptosis.

experimental_workflow cluster_prep Solution Preparation cluster_working Working Solution weigh Weigh TH1834 dihydrochloride powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution (-80°C Storage) dissolve->stock dilute Dilute stock in aqueous buffer/media (Prepare Fresh) stock->dilute precipitate_check Check for Precipitation dilute->precipitate_check use Use in Experiment precipitate_check->use Clear Solution discard Discard if Precipitated precipitate_check->discard Precipitate Observed

Caption: Workflow for preparing this compound solutions, emphasizing fresh preparation of working solutions to avoid precipitation.

References

Technical Support Center: Determining the Optimal Concentration of TH1834 for H1975 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of the TIP60 inhibitor, TH1834, for experiments using the H1975 non-small cell lung cancer (NSCLC) cell line. This resource includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is TH1834 and what is its mechanism of action in cancer cells?

A1: TH1834 is a specific inhibitor of the lysine acetyltransferase 5 (KAT5), also known as TIP60.[1][2] In cancer cells, inhibition of TIP60's enzymatic activity has been shown to induce apoptosis (programmed cell death) and increase DNA damage.[1][2] The proposed mechanism involves the disruption of TIP60-dependent signaling pathways that are critical for DNA repair and cell survival.[3][4]

Q2: What are the key characteristics of the H1975 cell line?

A2: The NCI-H1975 cell line is a human NSCLC line derived from a lung adenocarcinoma. A key feature of these cells is the presence of two mutations in the epidermal growth factor receptor (EGFR) gene: the L858R activating mutation and the T790M resistance mutation. They also harbor a TP53 mutation. These genetic characteristics make H1975 cells a valuable model for studying resistance to EGFR tyrosine kinase inhibitors (TKIs) and for evaluating novel therapeutic agents.

Q3: Is there a known effective concentration of TH1834 for H1975 cells?

A3: Yes, a previous study has demonstrated that treatment with 80 μM TH1834 inhibits the growth of H1975 cells.[5][6] However, the optimal concentration for any given experiment can vary depending on factors such as cell density, passage number, and the specific endpoint being measured. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How does inhibition of TIP60 by TH1834 lead to apoptosis?

A4: TIP60 is a crucial component of the DNA damage response (DDR). One of its key functions is the acetylation of the tumor suppressor protein p53 at lysine 120 (K120). This acetylation event is critical for the induction of p53-dependent apoptosis. By inhibiting TIP60, TH1834 prevents the acetylation of p53, thereby impairing the apoptotic response to cellular stress and DNA damage, which can selectively kill cancer cells that are more reliant on these pathways for survival.

Experimental Protocols

Determining the Optimal Concentration of TH1834 using a Cell Viability Assay

This protocol outlines the steps to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) of TH1834 in H1975 cells using a common MTS/MTT assay.

Materials:

  • H1975 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • TH1834 compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture H1975 cells in their recommended complete growth medium.

    • Trypsinize and count the cells, ensuring viability is >90%.[7]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Preparation of TH1834 Dilutions:

    • Prepare a stock solution of TH1834 in DMSO. For example, a 10 mM stock.

    • Perform a serial dilution of the TH1834 stock solution in complete growth medium to create a range of concentrations to be tested. A common starting range is from 0.1 µM to 100 µM.

    • It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest TH1834 concentration) to account for any solvent effects.[8]

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared TH1834 dilutions and the vehicle control to the respective wells in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement (MTS Assay Example):

    • Following the treatment period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the TH1834 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]

Quantitative Data Summary
ParameterValueReference
Cell LineNCI-H1975N/A
CompoundTH1834N/A
Reported Effective Concentration80 μM (inhibits cell growth)[5][6]
Recommended Seeding Density5,000-10,000 cells/well (96-well plate)[9]
Recommended DMSO Concentration< 0.5% (final concentration in media)[8]

Visualizations

TIP60_Apoptosis_Pathway TH1834-Mediated Inhibition of TIP60 and Induction of Apoptosis cluster_inhibition Inhibition cluster_signaling Signaling Cascade TH1834 TH1834 TIP60 TIP60 (KAT5) TH1834->TIP60 inhibits p53 p53 TIP60->p53 acetylates p53_acetylated Acetylated p53 (K120) p53->p53_acetylated PUMA PUMA (Pro-apoptotic gene) p53_acetylated->PUMA activates transcription Apoptosis Apoptosis PUMA->Apoptosis induces

Caption: TH1834 inhibits TIP60, preventing p53 acetylation and promoting apoptosis.

Dose_Response_Workflow Experimental Workflow for Determining Optimal TH1834 Concentration cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_H1975 Culture H1975 Cells Seed_Plate Seed 96-well Plate Culture_H1975->Seed_Plate Prepare_Dilutions Prepare TH1834 Serial Dilutions Seed_Plate->Prepare_Dilutions Treat_Cells Treat Cells with TH1834 Prepare_Dilutions->Treat_Cells Viability_Assay Perform Cell Viability Assay (MTS/MTT) Treat_Cells->Viability_Assay Data_Analysis Analyze Data & Plot Dose-Response Curve Viability_Assay->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50

Caption: Workflow for determining the optimal concentration of TH1834 in H1975 cells.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or low inhibition of cell viability Suboptimal TH1834 concentration: The concentration range tested may be too low.- Extend the concentration range of TH1834 in your dose-response experiment. - Ensure the reported effective concentration of 80 μM is included in your tested range.[5][6]
TH1834 degradation: The compound may have degraded due to improper storage or handling.- Store TH1834 stock solutions at -20°C or -80°C and protect from light. - Prepare fresh dilutions for each experiment.
Insufficient treatment time: The incubation period may not be long enough to observe an effect.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells seeded per well.- Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly before and during plating.
Edge effects: Evaporation of media from the outer wells of the plate.- Avoid using the outermost wells of the 96-well plate for experimental samples. - Fill the outer wells with sterile PBS or water to maintain humidity.
Compound precipitation: TH1834 may not be fully soluble at higher concentrations in the culture medium.- Ensure TH1834 is fully dissolved in DMSO before diluting in medium.[10] - Visually inspect the medium for any signs of precipitation after adding the compound. - Consider using a lower final DMSO concentration.[8]
Unexpected cellular toxicity in control wells DMSO toxicity: The concentration of DMSO in the vehicle control may be too high.- Ensure the final DMSO concentration is below 0.5% (v/v).[8] - Perform a DMSO toxicity curve on H1975 cells to determine the maximum tolerated concentration.
Inconsistent results with previous experiments Cell passage number: High passage numbers can lead to changes in cell behavior and drug sensitivity.- Use H1975 cells within a consistent and low passage number range for all experiments.
Off-target effects: At high concentrations, TH1834 may inhibit other cellular targets, leading to unexpected phenotypes.- If possible, use a structurally different TIP60 inhibitor as a control to confirm that the observed phenotype is on-target. - Correlate the phenotypic response with a direct measure of TIP60 inhibition (e.g., by western blot for acetylated p53).

References

how to address resistance to TH1834 dihydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TH1834 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound. The information is designed to help address potential issues, including the development of treatment resistance, during in vitro experiments.

Understanding this compound and its Mechanism of Action

TH1834 is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT).[1] Tip60 is a crucial enzyme involved in the DNA damage response, apoptosis, and transcriptional regulation.[2][3] By inhibiting Tip60, TH1834 can induce apoptosis and enhance DNA damage in cancer cells, particularly in breast cancer.[1][2][4] Research also suggests that TH1834 may help overcome resistance to other chemotherapeutic agents like cisplatin by targeting the TIP60/ΔNp63α axis.[5][6]

The primary mechanism of action of TH1834 involves the inhibition of Tip60's enzymatic activity, which leads to an increase in unrepaired DNA damage and subsequent activation of apoptotic pathways.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in DMSO for in vitro use. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q2: What is a typical effective concentration range for TH1834 in cell culture?

A2: The effective concentration can vary between cell lines. Published data shows significant effects on cell viability and cytotoxicity in MCF7 breast cancer cells at concentrations ranging from 0.5 µM to 500 µM with a 1-hour treatment.[1][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I confirm that TH1834 is active in my cells?

A3: To confirm the activity of TH1834, you can assess downstream markers of its mechanism of action. A recommended method is to perform a western blot to check for the cleavage and activation of caspase-3, a key marker of apoptosis, which has been shown to increase in sensitive cells following TH1834 treatment.[1][4] Additionally, you can assess the levels of acetylated histones to confirm inhibition of HAT activity.[7]

Q4: Are there any known off-target effects of TH1834?

A4: TH1834 has been shown to be specific for Tip60 and does not appear to affect the activity of the related histone acetyltransferase MOF.[1][3] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered when interpreting results.

Troubleshooting Guide: Addressing Resistance to TH1834

This guide provides a step-by-step approach to identifying and characterizing potential mechanisms of acquired resistance to TH1834 in your cell lines.

Issue 1: Decreased sensitivity to TH1834 in a previously sensitive cell line.

If you observe a significant increase in the IC50 value of TH1834 in your cell line over time, it may have developed acquired resistance. The following steps will help you investigate the potential mechanisms.

Step 1: Confirm the Resistance Phenotype

First, ensure the observed resistance is consistent and not due to experimental variability.

  • Action: Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo) comparing the parental (sensitive) cell line with the suspected resistant cell line.

  • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line.

Table 1: Hypothetical IC50 Values for TH1834 in Sensitive vs. Resistant Cell Lines

Cell LineIC50 (µM)Fold Change in Resistance
Parental MCF715-
Resistant MCF7-R1208

Step 2: Investigate On-Target Mechanisms

Acquired resistance to targeted therapies can arise from mutations in the drug target that prevent inhibitor binding or from overexpression of the target.[8][9]

  • Action A (Mutation Analysis): Isolate genomic DNA and RNA from both parental and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the KAT5 gene (which encodes Tip60) to identify any potential mutations in the resistant cells.

  • Action B (Overexpression Analysis): Perform quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein expression levels of Tip60 in the parental and resistant cell lines.

  • Expected Outcome: Identification of mutations in the KAT5 gene or a significant increase in Tip60 expression in the resistant cell line.

Step 3: Investigate Bypass Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effect of the inhibitor.[10][11][12]

  • Action: Use phosphoprotein arrays or perform Western blot analysis to screen for the activation of known survival pathways, such as the PI3K/AKT and MAPK/ERK pathways. Compare the phosphorylation status of key proteins (e.g., p-AKT, p-ERK) in parental and resistant cells, both with and without TH1834 treatment.

  • Expected Outcome: Increased phosphorylation of key signaling proteins in the resistant cell line, suggesting the activation of a bypass pathway.

Step 4: Investigate Drug Efflux Mechanisms

Increased expression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of the inhibitor, leading to resistance.

  • Action: Use qPCR and Western blotting to assess the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2) in parental and resistant cell lines.

  • Expected Outcome: Upregulation of one or more drug efflux pumps in the resistant cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of TH1834 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Tip60, anti-p-AKT, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway and Resistance Mechanisms

TH1834_Mechanism_and_Resistance cluster_0 Standard Response cluster_1 Resistance Mechanisms TH1834 TH1834 Tip60 Tip60 (KAT5) TH1834->Tip60 inhibits DNA_Damage DNA Damage Response Tip60->DNA_Damage mediates Apoptosis Apoptosis DNA_Damage->Apoptosis Tip60_mut Mutated/Overexpressed Tip60 Cell_Survival Cell Survival & Proliferation Tip60_mut->Cell_Survival Bypass Bypass Pathway (e.g., PI3K/AKT) Bypass->Cell_Survival Efflux Drug Efflux Pump TH1834_res TH1834 Efflux->TH1834_res expels TH1834_res->Tip60_mut ineffective

Caption: Mechanism of TH1834 action and potential resistance pathways.

Experimental Workflow for Investigating Resistance

Resistance_Workflow start Decreased Sensitivity to TH1834 Observed confirm_phenotype Confirm Resistance Phenotype (IC50 Shift) start->confirm_phenotype on_target Investigate On-Target Mechanisms confirm_phenotype->on_target bypass Investigate Bypass Pathways confirm_phenotype->bypass efflux Investigate Drug Efflux confirm_phenotype->efflux seq_kat5 Sequence KAT5 Gene on_target->seq_kat5 exp_tip60 Analyze Tip60 Expression (qPCR, Western Blot) on_target->exp_tip60 end Identify Resistance Mechanism seq_kat5->end exp_tip60->end phospho_screen Phospho-protein Screen (Western Blot) bypass->phospho_screen phospho_screen->end pump_exp Analyze Efflux Pump Expression (qPCR, Western Blot) efflux->pump_exp pump_exp->end

Caption: Workflow for identifying mechanisms of TH1834 resistance.

References

avoiding variability in TH1834 dihydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize experimental variability when working with TH1834 dihydrochloride. Our resources include troubleshooting guides, detailed experimental protocols, and frequently asked questions to ensure reliable and reproducible results.

Troubleshooting Guides

Variability in experimental outcomes can arise from multiple factors, ranging from compound handling to assay execution. The following table outlines common issues, their potential causes, and recommended solutions when using this compound.

Problem Potential Cause Recommended Solution
Low or No Compound Activity Improper Compound Dissolution: this compound may not be fully dissolved, leading to a lower effective concentration.Ensure complete dissolution by using fresh, high-quality DMSO. Gentle warming to 60°C and ultrasonication can aid solubility.[1] For aqueous solutions, ultrasonication is recommended.[2]
Compound Degradation: Improper storage of stock solutions can lead to loss of activity.Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles.
Incorrect Cell Density: Cell number can significantly impact the apparent efficacy of a compound.Optimize cell seeding density for your specific cell line and assay duration. Ensure consistent cell numbers across all wells.
Cell Line Insensitivity: The target, Tip60, may not be critical for the survival of the specific cell line used, or the compound may not effectively reach its target in those cells.Use a positive control cell line known to be sensitive to Tip60 inhibition, such as MCF7 breast cancer cells.[1][4]
High Variability Between Replicates Inconsistent Compound Concentration: Pipetting errors or incomplete mixing of the compound in the media can lead to concentration differences across wells.Ensure thorough mixing of the final working solution before adding it to the cells. Use calibrated pipettes and proper pipetting techniques.
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell health, leading to skewed results.Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile water or media to maintain humidity.
Cell Clumping or Uneven Seeding: A non-uniform distribution of cells will lead to variability in the starting cell number per well.Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to evenly distribute the cells.
Unexpected Cytotoxicity in Control Groups Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.Keep the final DMSO concentration in the culture medium below 0.5% and ensure that the vehicle control group is treated with the same concentration of DMSO as the experimental groups.
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[5]Regularly test cell cultures for mycoplasma contamination. Practice good aseptic technique to prevent contamination.

Experimental Protocols

Following a standardized protocol is crucial for obtaining consistent results. Below is a detailed methodology for a common cell viability assay using this compound.

Protocol: Cell Viability (MTT) Assay with this compound in MCF7 Cells

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.[1]

    • Store the stock solution in small aliquots at -80°C.[1][3]

    • On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Seeding:

    • Culture MCF7 cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A one-hour treatment has been shown to be effective in reducing MCF7 cell viability.[1][6]

  • MTT Assay:

    • Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the results as a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

Visualizing the mechanism of action and experimental process can aid in understanding and troubleshooting.

TH1834_Mechanism_of_Action cluster_nucleus Cell Nucleus Tip60 Tip60 (KAT5) Histone Acetyltransferase Acetylated_Histones Acetylated Histones Tip60->Acetylated_Histones Acetylation Histones Histones Histones->Tip60 DNA_Damage_Repair DNA Damage Repair Acetylated_Histones->DNA_Damage_Repair Promotes Apoptosis Apoptosis DNA_Damage_Repair->Apoptosis Prevents TH1834 This compound TH1834->Tip60 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare TH1834 Stock Solution Compound_Treatment Treat Cells with TH1834 Dilutions Compound_Prep->Compound_Treatment Cell_Culture Culture and Passage Cell Line Cell_Seeding Seed Cells in Multi-well Plate Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for Desired Duration Compound_Treatment->Incubation Assay Perform Cell-Based Assay (e.g., MTT) Incubation->Assay Data_Collection Collect Data (e.g., Absorbance) Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General experimental workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: For a stock solution, dissolve this compound in high-quality DMSO. Warming to 60°C and using an ultrasonic bath can facilitate dissolution.[1] For direct use in aqueous solutions, it is soluble in water at 100 mg/mL with the aid of ultrasonication.[2]

Q2: What is the stability of this compound in solution?

A2: Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][3] It is recommended to prepare small aliquots to avoid multiple freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: TH1834 is a specific inhibitor of Tip60 (KAT5) histone acetyltransferase.[1][2][4] By inhibiting Tip60, it prevents the acetylation of histones and other proteins involved in DNA damage repair, leading to an accumulation of DNA damage and subsequent apoptosis in cancer cells.[4][7][8]

Q4: Does TH1834 inhibit other histone acetyltransferases?

A4: TH1834 has been shown to be specific for Tip60 and does not significantly affect the activity of the related histone acetyltransferase MOF.[1][4][6]

Q5: What cell lines are sensitive to this compound?

A5: Breast cancer cell lines, such as MCF7, have been shown to be sensitive to TH1834, with treatment leading to reduced viability and increased apoptosis.[1][4] It has also been used in prostate cancer (DU-145) and squamous cell carcinoma cell lines.[4][9]

Q6: What are the expected cellular effects of TH1834 treatment?

A6: Treatment with TH1834 is expected to inhibit Tip60 activity, leading to increased DNA damage, activation of caspases (like caspase 3), and ultimately, apoptosis.[1][3][4] This results in a reduction in cell viability and an increase in cytotoxicity in sensitive cancer cell lines.[1][6]

References

TH1834 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TH1834, a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of TH1834 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for TH1834 powder?

A1: TH1834 powder is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.

Q2: How should I prepare and store TH1834 stock solutions?

A2: It is recommended to prepare a concentrated stock solution in 100% DMSO. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximal solubility. To aid dissolution, ultrasonic treatment and gentle warming up to 60°C can be applied. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.

Q3: What is the stability of TH1834 in solution?

A3: The stability of TH1834 in solution is dependent on the storage temperature. When stored at -80°C, the stock solution is stable for up to 6 months. If stored at -20°C, it should be used within 1 month.[1] For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.[1]

Q4: I am observing precipitation in my TH1834 stock solution upon thawing. What should I do?

A4: If precipitation is observed after thawing, gently warm the vial to 37°C and vortex to redissolve the compound completely before use. To minimize this issue, ensure the initial stock solution is fully dissolved and consider preparing smaller aliquots to reduce the volume being frozen and thawed.

Q5: What is the mechanism of action of TH1834?

A5: TH1834 is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase.[2] Tip60 is a crucial enzyme involved in the DNA damage response (DDR) and apoptosis by acetylating various substrates, including histones and the tumor suppressor protein p53.[3][4] By inhibiting Tip60, TH1834 prevents the acetylation of these key proteins, leading to an accumulation of unrepaired DNA damage and subsequent induction of apoptosis in cancer cells.[2][3]

Stability and Storage Data

FormStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months[1]
-20°C1 month[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no efficacy in cell-based assays Degraded TH1834: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Verify storage conditions.
Inadequate concentration: The concentration of TH1834 may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 100 µM).
Cell line resistance: Some cell lines may be inherently resistant to Tip60 inhibition.Research the specific cell line's dependence on the Tip60 pathway. Consider using a different cell line with known sensitivity.
Poor solubility in aqueous media Precipitation of TH1834: TH1834 has limited solubility in aqueous solutions.Prepare the final working solution by diluting the DMSO stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Inconsistent results between experiments Variability in TH1834 preparation: Inconsistent dissolution or dilution of the compound.Follow a standardized protocol for preparing TH1834 solutions. Ensure the compound is fully dissolved before each use.
Cell culture variability: Differences in cell passage number, confluency, or health.Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase.
Observed off-target effects Non-specific activity at high concentrations: Like many small molecule inhibitors, high concentrations of TH1834 may lead to off-target effects.Use the lowest effective concentration determined from dose-response studies. Include appropriate negative and positive controls to assess specificity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of TH1834 on the viability of adherent cancer cell lines.

Materials:

  • TH1834

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of TH1834 in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of TH1834 or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Phospho-H2AX (γH2AX)

This protocol outlines the detection of γH2AX, a marker of DNA double-strand breaks, following TH1834 treatment.

Materials:

  • TH1834

  • Cancer cell line

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against γH2AX

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of TH1834 or vehicle control for the specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against γH2AX overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Visualizations

TH1834 Experimental Workflow

TH1834_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Powder TH1834 Powder (-20°C Storage) Stock Stock Solution in DMSO (-80°C Storage) Powder->Stock Dissolve Working Working Solution (Freshly Prepared) Stock->Working Dilute Treatment Cell Treatment Working->Treatment Assay Endpoint Assay (e.g., Viability, Western Blot) Treatment->Assay Data Data Acquisition Assay->Data Interpretation Interpretation Data->Interpretation

Caption: A generalized workflow for experiments using TH1834.

TH1834 Mechanism of Action - Tip60 Signaling Pathway

Tip60_Pathway cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Induction DNA_Damage DNA Damage (e.g., DSBs) ATM ATM Kinase DNA_Damage->ATM activates Tip60 Tip60 (HAT) ATM->Tip60 activates p53 p53 Tip60->p53 acetylates (K120) PUMA PUMA p53->PUMA induces transcription Apoptosis Apoptosis PUMA->Apoptosis promotes TH1834 TH1834 TH1834->Tip60 inhibits

Caption: TH1834 inhibits Tip60, disrupting DNA damage-induced apoptosis.

References

impact of hygroscopic DMSO on TH1834 dihydrochloride solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues related to the solubility of TH1834 dihydrochloride, with a specific focus on the impact of dimethyl sulfoxide (DMSO) quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected solubility?

This compound is a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase, which is investigated for its potential in cancer therapy by inducing apoptosis and increasing DNA damage in cancer cells.[1][2][3] It is supplied as a solid.[1] Its solubility can vary based on the solvent and conditions. Published data indicates a high solubility in pure, anhydrous DMSO (≥100 mg/mL) and water (100 mg/mL with ultrasonication).[1] However, some suppliers recommend a lower concentration of 10 mg/mL in DMSO and explicitly warn that water content can significantly reduce solubility.[4]

Q2: Why is DMSO used as a solvent, and what does "hygroscopic" mean?

DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a valuable solvent in drug discovery and life science research.[5][6][7] However, DMSO is also very hygroscopic , which means it readily attracts and absorbs water molecules from the surrounding atmosphere.[6][8][9] This property is critical because even brief exposure to ambient air can lead to significant water absorption.[8][10]

Q3: How does absorbed water in DMSO affect this compound solubility?

The presence of water in DMSO can dramatically decrease the solubility of many organic compounds, including this compound.[11][12] When water mixes with DMSO, it forms a highly structured solvent network through strong hydrogen bonds.[11][12] This structure makes it more difficult for the solvent to create a "cavity" to accommodate the solute molecules, leading to a decrease in solubility or even precipitation of the compound from the solution.[11][12] This effect can be exacerbated by repeated freeze-thaw cycles.[11] One supplier specifically notes that hygroscopic DMSO has a significant impact on the solubility of TH1834.[4]

Q4: What are the signs that my DMSO has absorbed water and is affecting my experiment?

You may encounter the following issues:

  • Difficulty Dissolving: The this compound powder does not fully dissolve at the expected concentration, even with vortexing.

  • Precipitation: The compound dissolves initially but then precipitates out of solution over time, sometimes appearing as a crystalline solid or a cloudy suspension.

  • Inconsistent Results: You observe variability in experimental results between different batches of stock solutions, which may be due to differing levels of water contamination in the DMSO used.

Q5: How can I prevent DMSO from absorbing water?

Proper handling and storage are crucial for maintaining the anhydrous state of DMSO.[13][14]

  • Use Anhydrous Grade DMSO: Purchase high-purity, anhydrous grade DMSO and verify the water content on the certificate of analysis.

  • Work Quickly: When opening a bottle of DMSO, do so in a low-humidity environment if possible. Minimize the time the bottle is open to the air.

  • Aliquot: For routine use, it is best practice to aliquot a new bottle of anhydrous DMSO into smaller, single-use vials under an inert gas atmosphere (like argon or nitrogen). This prevents contamination of the main stock.

  • Proper Storage: Store DMSO in tightly sealed containers, away from humid environments.[6] The use of desiccants in the storage cabinet can also help.[14]

Q6: What should I do if I suspect my this compound solution is not fully dissolved?

If you observe particulate matter or cloudiness, do not proceed with the experiment. Gentle warming (to 37-60°C) and/or bath sonication can often help redissolve the compound.[4][11] If the compound still does not dissolve, it is highly likely that the DMSO has been compromised by water. The best course of action is to discard the solution and prepare a fresh one using a new, unopened bottle or a properly stored aliquot of anhydrous DMSO.

Troubleshooting Guide: Solubility Issues with this compound

Problem: You are unable to achieve the desired concentration of this compound in DMSO, or the compound is precipitating from your stock solution.

StepActionRationale
1 Visual Inspection Examine your stock solution. Is it clear, or is there visible precipitate or cloudiness? Check your main bottle of DMSO. Since its freezing point is 18.5°C (65.3°F), it may be frozen if stored at cool room temperatures.[5] If it is frozen, this is a good sign it has not absorbed significant water, as water depresses the freezing point.[12]
2 Review Compound Information Check the Certificate of Analysis (CoA) for your specific lot of this compound to confirm its identity and purity. Note the recommended storage conditions.
3 Use Fresh Anhydrous DMSO Discard the problematic solution. Prepare a new solution using a fresh, sealed bottle of anhydrous DMSO or a properly stored, single-use aliquot. This is the most common and effective solution.
4 Aid Dissolution When preparing the new solution, you can aid dissolution by gently warming the vial and using a bath sonicator.[4] Be cautious not to overheat the solution, as this could degrade the compound.
5 Confirm Solubility If problems persist, perform a simple solubility test (see Protocol 2 below) to compare the performance of your current DMSO with a new bottle. This can definitively identify if the solvent is the root cause.

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₃H₄₂Cl₂N₆O₃[1]
Molecular Weight 641.63 g/mol [1]
CAS Number 2108830-09-5[1]
Appearance Solid[1]
Storage 4°C, dry, sealed[1]

Table 2: Relevant Properties of Dimethyl Sulfoxide (DMSO)

PropertyValueReference
Molecular Formula (CH₃)₂SO[5]
Molar Mass 78.13 g/mol [5]
Boiling Point 189 °C (372 °F)[5]
Melting Point 18.5 °C (65.3 °F)[5]
Key Feature Highly Hygroscopic[5][6][8]

Table 3: Reported Solubility of this compound

SolventConcentrationConditions / NotesReference
Water100 mg/mLRequires ultrasonication[1]
DMSO≥ 100 mg/mLAssumes anhydrous DMSO[1]
DMSO10 mg/mL"Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO"[4]

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a this compound Stock Solution

  • Preparation: Allow the this compound vial and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening.

  • Weighing: Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Open a new bottle of anhydrous DMSO. Using a calibrated pipette, add the required volume of DMSO to the this compound to achieve the desired concentration.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If full dissolution is not achieved, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.

  • Storage: Once fully dissolved, the clear solution can be aliquoted into single-use, tightly sealed vials and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2][4]

Protocol 2: Validating DMSO Quality for this compound Solubility

  • Objective: To determine if water absorption in a stock of DMSO is the cause of solubility issues.

  • Materials:

    • This compound

    • "Suspect" DMSO (the bottle currently in use)

    • "New" Anhydrous DMSO (a brand new, sealed bottle)

    • Two sterile vials.

  • Methodology: a. Weigh out two identical amounts of this compound into the two separate vials. b. To Vial A, add a volume of "Suspect" DMSO calculated to reach the target concentration (e.g., 20 mg/mL). c. To Vial B, add the same volume of "New" Anhydrous DMSO. d. Treat both vials identically: vortex for 2 minutes, then sonicate for 10 minutes. e. Visually compare the two vials. A clear solution in Vial B but a suspension or incomplete dissolution in Vial A strongly indicates that the "Suspect" DMSO has absorbed water and is no longer suitable for this application.

Visual Guides

cluster_cause Cause cluster_effect Effect A Hygroscopic DMSO B Exposure to Ambient Air C Water Absorption B->C leads to D Formation of DMSO-Water H-Bond Network C->D E Reduced Solvation Capacity D->E F Decreased Solubility of This compound E->F G Precipitation / Incomplete Dissolution F->G

Caption: The pathway from hygroscopic DMSO to compound precipitation.

start Problem: TH1834 not dissolving q1 Is the solution cloudy or has precipitate? start->q1 a1_yes Use gentle heat (37°C) and sonication q1->a1_yes Yes end_good Solution is ready. Aliquot and store properly. q1->end_good No, it's clear q2 Did it dissolve? a1_yes->q2 a2_no Discard solution. Prepare fresh using NEW anhydrous DMSO. q2->a2_no No q2->end_good Yes end_bad Old DMSO is compromised. Implement better handling practices. a2_no->end_bad

Caption: Troubleshooting workflow for this compound solubility issues.

cluster_storage Storage cluster_handling Handling center_node Best Practices for Hygroscopic Reagents storage1 Use Tightly Sealed Containers center_node->storage1 handling1 Purchase Anhydrous Grade center_node->handling1 storage2 Store with Desiccants storage3 Inert Gas Overlay (Argon/Nitrogen) handling2 Aliquot into Single-Use Vials handling3 Minimize Air Exposure Time

Caption: Best practices for storing and handling hygroscopic solvents like DMSO.

References

Validation & Comparative

Validating the Specificity of TH1834 for Tip60 Over Other Histone Acetyltransferases (HATs)

Author: BenchChem Technical Support Team. Date: December 2025

TH1834 has been identified as a specific inhibitor of the histone acetyltransferase (HAT) Tip60 (also known as KAT5), a key regulator of cellular processes such as DNA damage repair and transcriptional activation.[1][2][3][4][5] The specificity of a small molecule inhibitor is paramount for its utility as a research tool and its potential for therapeutic development. This guide provides a comparative analysis of TH1834's specificity for Tip60, supported by available experimental data and detailed protocols.

Data Presentation: Inhibitor Specificity Profile

The following table summarizes the known inhibitory activity of TH1834 against Tip60 and other related histone acetyltransferases. The data is primarily derived from in vitro HAT assays.

InhibitorTarget HATOther HATs TestedResultReference
TH1834 Tip60 (KAT5) MOF (Males absent On the First)Significantly inhibits Tip60 activity in vitro.[5][6][7][8]
Does not affect the activity of the related MYST family HAT, MOF, as measured by H4K16 acetylation.[5][6][7][9][10]
NU9056Tip60 (KAT5)p300Potent inhibitor of Tip60 with an IC50 of 2 µM. Also shows inhibitory activity against p300.[11]

A recent study has suggested a concentration-dependent dual effect of TH1834. At low to mid-concentrations (1–100 µM), it may increase Tip60's acetyltransferase activity on certain substrates, while inhibiting it at high concentrations (1–2 mM).[12][13] This highlights the importance of concentration selection in experimental design.

Experimental Protocols

Validating the specificity of a HAT inhibitor like TH1834 involves a series of biochemical and cell-based assays.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of a purified HAT in the presence of an inhibitor.

Objective: To determine the direct inhibitory effect of TH1834 on the catalytic activity of Tip60 and other HATs.

Methodology:

  • Reagents & Materials: Recombinant Tip60 and other HATs (e.g., MOF, p300, PCAF), histone substrates (e.g., core histones, histone H3 or H4 peptides), Acetyl-Coenzyme A ([³H] or [¹⁴C]-labeled or unlabeled), TH1834, reaction buffer (typically containing Tris-HCl, DTT, and protease inhibitors).[14][15][16][17]

  • Reaction Setup: A reaction mixture is prepared containing the reaction buffer, a specific concentration of the histone substrate, and the recombinant HAT enzyme.

  • Inhibitor Addition: TH1834 is added to the reaction mixture at various concentrations. A DMSO control is run in parallel.

  • Initiation: The reaction is initiated by adding Acetyl-CoA.[16]

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection & Quantification:

    • Radiometric Assay: If using radiolabeled Acetyl-CoA, the reaction mixture is spotted onto filter paper. The paper is washed to remove unincorporated [³H]acetyl-CoA, and the incorporated radioactivity on the acetylated histones is measured using a scintillation counter.[17]

    • Immunoblotting: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated lysine residues (e.g., anti-acetyl-H4K16 for MOF activity).[14][18] The signal is then quantified.

Cellular Assay for HAT Activity (Western Blot)

This assay assesses the effect of the inhibitor on histone acetylation within a cellular context.

Objective: To confirm that TH1834 can inhibit Tip60 activity in living cells and to check for off-target effects on other HATs by monitoring various acetylation marks.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF7 breast cancer cells, LNCaP prostate cancer cells) are cultured to 80-90% confluency.[1][11][19]

  • Treatment: Cells are treated with varying concentrations of TH1834 or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours).

  • Optional Co-treatment: To enhance the signal for certain acetylation marks, cells can be co-treated with a histone deacetylase (HDAC) inhibitor.[14][18]

  • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

  • Western Blotting: The extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Probing: The membrane is probed with primary antibodies specific for Tip60-mediated acetylation marks (e.g., acetyl-p53) and marks associated with other HATs (e.g., H4K16Ac for MOF). A loading control, such as total Histone H3 or H4, is also used.

  • Analysis: The intensity of the bands is quantified to determine the relative change in histone acetylation levels following inhibitor treatment.

Visualizations

Tip60 Signaling in DNA Damage Response

Tip60 is a crucial component of the DNA double-strand break (DSB) response pathway. It directly acetylates and activates the ATM kinase, a master regulator of DNA damage signaling.[20][21] Inhibition of Tip60 is expected to disrupt this critical repair process.

Tip60_DDR_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break (DSB) Tip60_ATM_complex ATM-Tip60 Complex DNA_DSB->Tip60_ATM_complex recruits Activated_Tip60 Activated Tip60 (Acetyltransferase) Tip60_ATM_complex->Activated_Tip60 activates Activated_ATM Activated ATM (Kinase) Activated_Tip60->Activated_ATM acetylates & activates DDR_Proteins Downstream DDR Proteins (p53, CHK2, etc.) Activated_ATM->DDR_Proteins phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest DDR_Proteins->Apoptosis TH1834 TH1834 TH1834->Activated_Tip60 inhibits

Caption: Tip60's role in the DNA damage response pathway and the point of TH1834 inhibition.

Experimental Workflow for Validating Inhibitor Specificity

The process of validating a HAT inhibitor's specificity follows a logical progression from in vitro biochemical assays to more complex cell-based models.

HAT_Inhibitor_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation A Primary Screen: In Vitro HAT Assay (Target: Tip60) B Secondary Screen: In Vitro Panel Assay (Other HATs: MOF, p300, etc.) A->B Hits C Cellular Target Engagement: Western Blot for Tip60-specific marks B->C Specific Hits D Cellular Selectivity: Western Blot for off-target marks C->D E Phenotypic Assays (Apoptosis, DNA Damage) D->E Validated Inhibitor

Caption: Workflow for assessing the specificity of a new histone acetyltransferase inhibitor.

References

A Comparative Guide to TH1834 and NU9056 as Tip60 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, the histone acetyltransferase Tip60 (KAT5) has emerged as a critical therapeutic target in various diseases, including cancer. Two small molecule inhibitors, TH1834 and NU9056, are frequently utilized to probe Tip60 function and evaluate its therapeutic potential. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureTH1834NU9056
Primary Target Tip60 (KAT5)Tip60 (KAT5)
Reported In Vitro Efficacy Significant inhibition of Tip60 activity at 500 µM[1]IC50 of ~2 µM against Tip60 HAT activity
Cellular Effects Induces apoptosis and DNA damage in breast cancer cells.[1][2]Inhibits proliferation and induces apoptosis in prostate cancer cells.
Mechanism of Action Specific Tip60 histone acetyltransferase (HAT) inhibitor.[1][2]Selective Tip60 histone acetyltransferase (HAT) inhibitor.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the in vitro and cellular efficacy of TH1834 and NU9056 as Tip60 inhibitors.

In Vitro Inhibitory Activity
CompoundTargetAssay TypeSubstrateIC50Reference
NU9056 Tip60Histone Acetyltransferase (HAT) AssayHistones~2 µM[3]
p300HAT AssayHistones> 100 µM
PCAFHAT AssayHistones> 100 µM
TH1834 Tip60Histone Acetyltransferase (HAT) AssayHistones60% inhibition at 500 µM[1]
Cellular Efficacy: Growth Inhibition
CompoundCell LineCancer TypeAssayGI50 / EffectReference
NU9056 LNCaP, PC3, DU145Prostate CancerSulforhodamine B (SRB) Assay8 - 27 µM[3]
TH1834 MCF7Breast CancerViability/Cytotoxicity AssaySignificant reduction in viability at 500 µM[1]
H1975, A549Non-Small Cell Lung CancerCell Growth AssayInhibition of cell growth at 80 µM[3]

Mechanism of Action and Cellular Consequences

Both TH1834 and NU9056 exert their effects by inhibiting the enzymatic activity of Tip60, a key regulator of chromatin structure and DNA damage repair.

NU9056 has been shown to be a selective inhibitor of Tip60 over other histone acetyltransferases like p300 and PCAF.[3] In prostate cancer cells, its inhibition of Tip60 leads to a decrease in global histone H4 acetylation, cell cycle arrest, and ultimately, apoptosis.

TH1834 was rationally designed as a specific Tip60 inhibitor.[1] In breast cancer cells, its application results in increased DNA damage and the induction of apoptosis.[1][2] Notably, TH1834 has been reported to not affect the activity of the related histone acetyltransferase MOF.[2]

A recent study has suggested a more complex, concentration-dependent mechanism for both inhibitors, acting as "modulators" of Tip60 activity on a non-histone substrate. At lower concentrations, they appeared to enhance Tip60's activity, while inhibiting it at higher concentrations. This highlights the importance of dose-response studies in interpreting experimental outcomes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Tip60 signaling pathway in the DNA damage response and a general workflow for evaluating Tip60 inhibitors.

G cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive recruits Tip60 Tip60 ATM_inactive->Tip60 activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylates Tip60->ATM_inactive acetylates Histone_H2AX Histone H2AX ATM_active->Histone_H2AX phosphorylates DDR_Proteins DNA Damage Response Proteins ATM_active->DDR_Proteins phosphorylates gamma_H2AX γH2AX Histone_H2AX->gamma_H2AX CellCycle_Arrest Cell Cycle Arrest DDR_Proteins->CellCycle_Arrest DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Apoptosis Apoptosis DDR_Proteins->Apoptosis

Caption: Tip60's role in the DNA damage response pathway.

G cluster_workflow Experimental Workflow for Tip60 Inhibitor Evaluation In_Vitro_HAT In Vitro HAT Assay (IC50 Determination) Data_Analysis Data Analysis and Comparison In_Vitro_HAT->Data_Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Inhibitor_Treatment Treat with TH1834 or NU9056 (Dose-Response) Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., SRB, MTT) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot Analysis (Histone Acetylation, Apoptosis Markers) Inhibitor_Treatment->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for comparing Tip60 inhibitors.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against Tip60.

Materials:

  • Recombinant human Tip60 protein

  • Histone H3 or H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • TH1834 and NU9056 stock solutions (in DMSO)

  • Detection reagent (e.g., radioactive [3H]acetyl-CoA and scintillation counting, or a fluorescence/colorimetric-based kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, recombinant Tip60 enzyme, and the histone peptide substrate in a 96-well plate.

  • Add serial dilutions of TH1834, NU9056, or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the reaction by adding Acetyl-CoA to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution or by spotting onto filter paper).

  • Quantify the acetylated histones using the chosen detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Growth Inhibition Assay (Sulforhodamine B - SRB)

This protocol outlines a common method for assessing the effect of inhibitors on cell proliferation.

Materials:

  • Cancer cell lines of interest (e.g., MCF7, LNCaP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • TH1834 and NU9056 stock solutions (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of TH1834, NU9056, or DMSO (vehicle control) and incubate for the desired period (e.g., 48-72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells by adding SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Histone Acetylation

This protocol is for detecting changes in histone acetylation levels following inhibitor treatment.

Materials:

  • Cells treated with TH1834, NU9056, or vehicle control

  • Histone extraction buffer

  • SDS-PAGE gels (e.g., 15%) and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H4, anti-total Histone H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and extract histones using an appropriate protocol (e.g., acid extraction).

  • Determine the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Conclusion

Both TH1834 and NU9056 are valuable chemical probes for studying the function of Tip60. NU9056 has a well-characterized in vitro IC50 value and has been extensively used in prostate cancer models. TH1834 has demonstrated efficacy in breast and lung cancer models, although a precise in vitro IC50 against Tip60's HAT activity is not as clearly defined in the literature. The recent finding that these compounds may act as modulators in a concentration-dependent manner adds a layer of complexity that researchers should consider in their experimental design and data interpretation. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired concentration range for achieving the intended biological effect.

References

A Comparative Guide to TH1834 and Other Histone Acetyltransferase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel histone acetyltransferase (HAT) inhibitor TH1834 with other established HAT inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting histone acetylation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Introduction to Histone Acetyltransferase Inhibitors

Histone acetyltransferases (HATs) are a class of enzymes crucial for epigenetic regulation. By adding acetyl groups to lysine residues on histone and non-histone proteins, HATs play a pivotal role in modulating chromatin structure and gene expression. Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide focuses on TH1834, a specific inhibitor of the Tip60 (KAT5) HAT, and compares its performance with inhibitors of other major HAT families: p300/CBP, PCAF, and GCN5.

Comparative Analysis of Inhibitor Potency

The efficacy of a HAT inhibitor is primarily determined by its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the available IC50 data for TH1834 and other prominent HAT inhibitors.

Tip60 (KAT5) Inhibitors
InhibitorTargetIC50Selectivity Notes
TH1834 Tip60 Not explicitly defined in a biochemical assay in the provided results, but cellular effects are observed in the micromolar range (0-500 µM)[1][2].Specific for Tip60; does not affect the activity of the related HAT MOF[1][3][4].
NU9056Tip60~2 µM>16-fold selective for Tip60 over PCAF, p300, and GCN5.
MG149Tip60, MOF74 µM (Tip60), 47 µM (MOF)Little to no activity against PCAF and p300 (IC50 >200 µM).
p300/CBP (KAT3A/KAT3B) Inhibitors
InhibitorTargetIC50 / Ki
A-485p300/CBP9.8 nM (p300)
C646p300400 nM (Ki)
PCAF (KAT2B) and GCN5 (KAT2A) Inhibitors
InhibitorTargetIC50
Anacardic AcidPCAF, p300~5 µM (PCAF)
MB-3GCN5100 µM

Signaling Pathways and Inhibitor Action

Histone acetyltransferases are involved in a multitude of cellular signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of HAT inhibitors.

HAT_Inhibitor_Action Mechanism of Action of HAT Inhibitors cluster_cellular_processes Cellular Processes Tip60 Tip60 (KAT5) Chromatin_Remodeling Chromatin Remodeling Tip60->Chromatin_Remodeling DNA_Damage_Response DNA Damage Response Tip60->DNA_Damage_Response activates Apoptosis Apoptosis Tip60->Apoptosis induces p300_CBP p300/CBP p300_CBP->Chromatin_Remodeling Cell_Cycle_Progression Cell Cycle Progression p300_CBP->Cell_Cycle_Progression promotes PCAF_GCN5 PCAF/GCN5 PCAF_GCN5->Chromatin_Remodeling TH1834 TH1834 TH1834->Tip60 inhibits Other_Tip60i NU9056, MG149 Other_Tip60i->Tip60 inhibits p300_CBPi A-485, C646 p300_CBPi->p300_CBP inhibits PCAF_GCN5i Anacardic Acid, MB-3 PCAF_GCN5i->PCAF_GCN5 inhibits Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription regulates

Caption: Mechanism of HAT Inhibitor Action.

Experimental Workflows

Reproducible and rigorous experimental design is paramount in drug discovery. The following diagrams illustrate the workflows for key assays used to characterize HAT inhibitors.

Experimental_Workflows Key Experimental Workflows for HAT Inhibitor Characterization cluster_hat_assay In Vitro HAT Assay cluster_cell_viability Cell Viability (MTT) Assay HAT_Enzyme Recombinant HAT (e.g., Tip60) Incubation Incubation HAT_Enzyme->Incubation Histone_Substrate Histone Substrate (e.g., H4 peptide) Histone_Substrate->Incubation Acetyl_CoA [3H]-Acetyl-CoA Acetyl_CoA->Incubation Inhibitor Test Inhibitor (e.g., TH1834) Inhibitor->Incubation Filter_Binding Filter Binding Assay Incubation->Filter_Binding Scintillation_Counting Scintillation Counting Filter_Binding->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Cell_Culture Cell Seeding (e.g., MCF7) Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment MTT_Addition MTT Addition Inhibitor_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calculation Cell Viability % Absorbance_Reading->Viability_Calculation

Caption: In Vitro HAT and Cell Viability Assay Workflows.

Detailed Experimental Protocols

Accurate and detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of a specific HAT and the inhibitory effect of a compound.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • Enzyme and Substrate Addition: To each well of a 96-well plate, add the recombinant HAT enzyme (e.g., Tip60), the histone substrate (e.g., Histone H4 peptide), and the test inhibitor at various concentrations.

  • Initiation of Reaction: Start the reaction by adding a mixture of unlabeled Acetyl-CoA and radiolabeled [3H]-Acetyl-CoA.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of stop buffer (e.g., acetic acid).

  • Filter Binding: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

  • Quantification: Place the dried filters into scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of HAT activity inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., MCF7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the HAT inhibitor (e.g., TH1834) or vehicle control (e.g., DMSO) and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect changes in the levels of specific histone acetylation marks in cells treated with HAT inhibitors.

  • Cell Treatment and Lysis: Treat cells with the HAT inhibitor of interest. After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors to extract total protein or nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution[5][6].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-acetyl-H4K16) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative change in histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of specific proteins or histone modifications with specific genomic regions in the context of the cell.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein or histone modification of interest (e.g., anti-Tip60 or anti-H4K16ac). Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add protein A/G-conjugated magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA from the eluted samples.

  • Analysis by qPCR: Use quantitative real-time PCR (qPCR) with primers specific to target gene promoters or other genomic regions of interest to quantify the enrichment of the immunoprecipitated DNA relative to the input and IgG controls.

Conclusion

TH1834 is a promising specific inhibitor of the histone acetyltransferase Tip60, with demonstrated effects on cancer cell viability and DNA damage response[1][3][4]. This guide provides a comparative overview of TH1834 and other HAT inhibitors, highlighting their potencies and cellular effects. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to investigate the therapeutic potential of targeting histone acetylation. Further studies involving direct, side-by-side comparisons of these inhibitors in various preclinical models are warranted to fully elucidate their relative efficacy and potential clinical applications.

References

Synergistic Potential of TH1834 and Cisplatin in Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin remains a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), the most prevalent form of lung cancer. Its efficacy, however, is often hampered by the development of drug resistance. A promising strategy to overcome this challenge is the combination of cisplatin with targeted agents that can re-sensitize cancer cells to its cytotoxic effects. This guide explores the preclinical rationale and available data on the synergistic effects of combining cisplatin with TH1834, a specific inhibitor of the histone acetyltransferase (HAT) TIP60, in the context of lung cancer.

While direct and comprehensive studies on the synergistic effects of TH1834 and cisplatin in lung cancer cells are still emerging, existing research in other cancer types and on the role of TIP60 in lung cancer provides a strong foundation for this therapeutic approach. TIP60 is known to be involved in the DNA damage response and its upregulation has been linked to cisplatin resistance in lung cancer cells.[1] By inhibiting TIP60, TH1834 is hypothesized to prevent the repair of cisplatin-induced DNA damage, thereby enhancing apoptotic cell death in cancer cells.

Preclinical Data on TH1834 and Cisplatin

Currently, there is a lack of published studies that provide a full quantitative analysis of the synergistic effects (e.g., Combination Index) of TH1834 and cisplatin specifically in lung cancer cell lines. However, research on cisplatin-resistant squamous cell carcinoma (SCC) has demonstrated a significant synergistic interaction between the two compounds.[1] Furthermore, the individual anti-proliferative effects of TH1834 have been confirmed in lung cancer cell lines.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies.

Table 1: Synergistic Effects of TH1834 and Cisplatin in Cisplatin-Resistant Squamous Cell Carcinoma (SCC) Cells [1]

Cell LineTreatmentEndpointResult
A431 Pt (Cisplatin-Resistant)TH1834 + CisplatinApoptosisIncreased levels of apoptotic markers (cleaved PARP, cleaved Caspase-3) compared to either agent alone.
A431 Pt (Cisplatin-Resistant)TH1834 + CisplatinDNA Damage (γH2AX levels)Increased levels of γH2AX, a marker of DNA double-strand breaks, compared to either agent alone.

Table 2: Effect of TH1834 on the Viability of Non-Small Cell Lung Cancer (NSCLC) Cell Lines [2]

Cell LineTreatmentTime PointResult
H197580 µM TH18345 daysSignificant inhibition of cell growth compared to control.
A54980 µM TH18345 daysSignificant inhibition of cell growth compared to control.

Proposed Signaling Pathway for Synergy

The synergistic effect of TH1834 and cisplatin is believed to stem from the inhibition of the DNA damage response. Cisplatin induces DNA adducts, leading to DNA damage. Typically, TIP60 would be involved in the signaling cascade that leads to the repair of this damage. By inhibiting TIP60, TH1834 prevents this repair process, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

G cluster_0 Cisplatin Action cluster_1 TH1834 Action cluster_2 Cellular Response Cisplatin Cisplatin DNA_damage DNA Damage (Adducts) Cisplatin->DNA_damage TIP60 TIP60 DNA_damage->TIP60 Cell_Cycle_Arrest Cell Cycle Arrest DNA_damage->Cell_Cycle_Arrest TH1834 TH1834 TH1834->TIP60 DNA_repair DNA Damage Repair TIP60->DNA_repair promotes Apoptosis Apoptosis DNA_repair->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed synergistic mechanism of TH1834 and cisplatin.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergistic effects of TH1834 and cisplatin in lung cancer cells, adapted from relevant studies.[1][2]

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed lung cancer cells (e.g., A549, H1975) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of TH1834, cisplatin, and the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TH1834, cisplatin, or the combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis for DNA Damage Markers
  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against γH2AX, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the synergistic effects of TH1834 and cisplatin.

G cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Select NSCLC Cell Lines (e.g., A549, H1975) B Determine IC50 values for TH1834 and Cisplatin individually A->B C Combination Treatment with Varying Ratios and Concentrations B->C D Assess Synergy: - Cell Viability (MTS) - Apoptosis (Flow Cytometry) - DNA Damage (Western Blot) C->D E Calculate Combination Index (CI) D->E F Investigate Signaling Pathways: - Western Blot for TIP60, p53, etc. - Immunofluorescence for γH2AX foci E->F G Xenograft Mouse Model (NSCLC cells) F->G H Treat with TH1834, Cisplatin, and Combination G->H I Monitor Tumor Growth and Animal Weight H->I J Immunohistochemistry of Tumors I->J

References

Evaluating Cellular Target Engagement of TH1834 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to evaluate the cellular target engagement of TH1834 dihydrochloride, a specific inhibitor of the Tip60 (KAT5) histone acetyltransferase (HAT). We present objective comparisons with alternative Tip60 inhibitors, NU9056 and MG149, supported by experimental data and detailed protocols.

Introduction to TH1834 and its Target, Tip60

TH1834 is a potent and specific small molecule inhibitor of Tip60, a crucial enzyme involved in chromatin remodeling, DNA damage repair, and apoptosis.[1][2][3] Tip60 catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, thereby modulating their function.[4][5][6][7] Dysregulation of Tip60 activity is implicated in various cancers, making it a compelling therapeutic target.[5][6][8] TH1834 was rationally designed to fit the specific active binding pocket of Tip60.[3] Cellularly, inhibition of Tip60 by TH1834 leads to increased DNA damage, induction of apoptosis, and reduced cell viability in cancer cells.[1][2][3][9][10]

Comparative Analysis of Tip60 Inhibitors

To effectively evaluate the cellular engagement of TH1834, a comparison with other known Tip60 inhibitors is essential. This guide focuses on NU9056 and MG149 as key alternatives.

InhibitorTarget(s)In Vitro IC50 (Tip60)Cellular Potency (GI50)Selectivity
TH1834 Tip60 Not explicitly found, but potent inhibition demonstratedEffective at micromolar concentrations (e.g., 500 µM in MCF7 cells shows significant effects)[1][2][9]High specificity for Tip60 over other HATs like MOF[3]
NU9056 Tip60 , p300, PCAF, GCN5~2 µM [2][11][12][13]8-27 µM in various prostate cancer cell lines[11][12]>16-fold selectivity for Tip60 over PCAF, p300, and GCN5[2]
MG149 Tip60, MOZNot explicitly found, but demonstrated inhibitory activityEffective at micromolar concentrationsAlso inhibits MOZ (another MYST family HAT)

Key Experimental Assays for Target Engagement

Evaluating the cellular target engagement of TH1834 involves a multi-faceted approach, from direct biochemical assays to cell-based functional readouts.

In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay directly measures the enzymatic activity of Tip60 and its inhibition by compounds like TH1834.

Experimental Protocol:

  • Reagents: Recombinant Tip60, Histone H4 peptide (substrate), Acetyl-CoA (co-factor), Trichostatin A (TSA, as a positive control for hyperacetylation in cellular assays), and the test inhibitors (TH1834, NU9056, MG149).

  • Procedure:

    • Incubate recombinant Tip60 with varying concentrations of the inhibitor in a reaction buffer.

    • Initiate the reaction by adding the Histone H4 peptide and [3H]-labeled Acetyl-CoA.

    • After incubation, spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper to remove unincorporated [3H]Acetyl-CoA.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each inhibitor by plotting the percentage of Tip60 inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the inhibitor (e.g., TH1834) or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble Tip60 in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble Tip60 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14][15][16][17]

Western Blot Analysis of Histone Acetylation

This assay provides a direct readout of Tip60 activity in cells by measuring the acetylation levels of its downstream targets, such as Histone H4 at lysine 16 (H4K16ac).

Experimental Protocol:

  • Cell Treatment: Treat cells with TH1834, NU9056, MG149, or a vehicle control for a specified time.

  • Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.[18][19][20]

  • SDS-PAGE and Western Blotting:

    • Separate the histone extracts on a 15% SDS-polyacrylamide gel.[18][19]

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-H4K16ac) and a loading control (e.g., anti-Total Histone H3).[18][19][21][22]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.[18][19][21]

Cell Viability and Cytotoxicity Assays

These assays assess the functional consequences of Tip60 inhibition on cell survival and proliferation. The Sulforhodamine B (SRB) assay is a reliable method for this purpose.[23][24][25][26][27]

Experimental Protocol (SRB Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose range of TH1834, NU9056, or MG149.

  • Fixation: After the desired incubation period, fix the cells with trichloroacetic acid (TCA).[23][24][27]

  • Staining: Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.[23][24][27]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[23][24][27]

  • Solubilization and Measurement: Solubilize the protein-bound dye with a Tris base solution and measure the absorbance at 510-570 nm.[23][24][27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Signaling Pathways and Experimental Workflows

Tip60_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates Growth Factors Growth Factors Tip60 Tip60 Tip60->ATM acetylates & activates p53 p53 Tip60->p53 acetylates & activates Chromatin Remodeling Chromatin Remodeling Tip60->Chromatin Remodeling via Histone Acetylation DNA Repair DNA Repair Tip60->DNA Repair ATM->Tip60 activates Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest TH1834 TH1834 TH1834->Tip60 inhibits

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A Cell Treatment with TH1834/Alternatives B Histone Extraction (Acid Extraction) A->B C Protein Quantification B->C D SDS-PAGE (15% Gel) C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody (e.g., anti-H4K16ac) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Image Acquisition I->J K Densitometry & Normalization J->K

CETSA_Workflow A Cell Culture & Treatment (TH1834 vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble & Aggregated Proteins C->D E Collection of Supernatant (Soluble Fraction) D->E F Western Blot for Tip60 E->F G Data Analysis: Plot Soluble Tip60 vs. Temperature F->G H Determine Thermal Shift (ΔTagg) G->H

Conclusion

Evaluating the cellular target engagement of this compound requires a combination of biochemical and cell-based assays. By directly measuring the inhibition of Tip60's enzymatic activity, confirming target binding in cells using CETSA, assessing the downstream effects on histone acetylation, and quantifying the functional consequences on cell viability, researchers can build a comprehensive profile of TH1834's mechanism of action. Comparing these results with those of alternative inhibitors like NU9056 and MG149 provides crucial context for its potency and specificity. The detailed protocols and comparative data presented in this guide offer a robust framework for scientists and drug developers to effectively characterize Tip60 inhibitors in a cellular context.

References

Unveiling the Apoptotic Machinery: A Comparative Guide to the Tip60 Inhibitor TH1834

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Seattle, WA – December 8, 2025 – A comprehensive analysis of the novel anti-cancer agent TH1834 confirms its mechanism of inducing programmed cell death, or apoptosis, through the specific inhibition of the histone acetyltransferase Tip60. This guide provides a detailed comparison of TH1834 with other apoptosis-inducing agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

TH1834, a potent and selective inhibitor of Tip60 (also known as KAT5), triggers apoptosis in cancer cells by preventing the repair of DNA damage. This leads to the activation of the caspase cascade, a key component of the apoptotic pathway, ultimately resulting in cancer cell death.[1][2][3] Studies have demonstrated the specificity of TH1834 for cancer cells, with minimal impact on non-tumorigenic cells.

Mechanism of Action: TH1834-Induced Apoptosis

TH1834's primary mode of action involves the direct inhibition of the enzymatic activity of Tip60, a crucial protein involved in DNA repair and chromatin remodeling. By inhibiting Tip60, TH1834 causes an accumulation of unrepaired DNA damage within cancer cells.[2][3] This DNA damage serves as a potent trigger for the intrinsic apoptotic pathway.

The accumulation of DNA damage leads to the activation of key effector caspases, most notably caspase-3.[1] Activated caspase-3 then orchestrates the execution phase of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

TH1834_Apoptosis_Pathway cluster_0 cluster_1 cluster_2 TH1834 TH1834 Tip60 Tip60 (KAT5) TH1834->Tip60 Inhibits DNA_Repair DNA Repair Tip60->DNA_Repair DNA_Damage Increased DNA Damage (γH2AX foci) Apoptosis_Signal Apoptotic Signaling DNA_Damage->Apoptosis_Signal Caspase3 Caspase-3 Activation Apoptosis_Signal->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: TH1834-Induced Apoptosis Pathway

Comparative Performance of TH1834

To provide a clear perspective on the efficacy of TH1834, this guide compares its performance with other Tip60 inhibitors and conventional chemotherapy drugs known to induce apoptosis.

Comparison with other Tip60 Inhibitors

TH1834 is part of a growing class of molecules targeting Tip60. A comparison with other notable Tip60 inhibitors, NU9056 and MG149, reveals differences in their potency and reported effects.

InhibitorTarget(s)IC50 (Tip60)Cell LineKey Apoptotic Events
TH1834 Tip60 Not explicitly reported in reviewed literatureMCF7 (Breast), A549 (Lung)Caspase-3 activation, Increased γH2AX foci
NU9056 Tip60 (selective over p300, PCAF, GCN5)2 µM[4]LNCaP (Prostate)Caspase-3 and Caspase-9 activation
MG149 Tip60, MOF Not explicitly reported in reviewed literatureNCI-H226 (Mesothelioma)Caspase-3/7 activation, Annexin V staining
Comparison with Conventional Chemotherapies

Cisplatin and Doxorubicin are widely used chemotherapeutic agents that also induce apoptosis, albeit through different mechanisms.

AgentPrimary Mechanism of ActionKey Apoptotic Events
TH1834 Tip60 inhibition leading to DNA damage Caspase-3 activation
Cisplatin DNA cross-linking leading to DNA damage Activation of intrinsic and extrinsic apoptotic pathways
Doxorubicin Topoisomerase II inhibition and generation of reactive oxygen species Cytochrome c release, Caspase-9 and -3 activation

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability and Apoptosis Assays

ApoTox-Glo™ Triplex Assay (Promega): This assay was utilized to simultaneously measure cell viability, cytotoxicity, and caspase-3/7 activation in cells treated with TH1834.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of TH1834 (e.g., 0.5 µM to 500 µM) for specified durations (e.g., 1, 24, 48 hours).

  • Assay Procedure:

    • The Viability/Cytotoxicity Reagent (GF-AFC substrate for viability and bis-AAF-R110 substrate for cytotoxicity) was added to each well.

    • The plate was incubated for 30-60 minutes at 37°C.

    • Fluorescence was measured at 400Ex/505Em for viability and 485Ex/520Em for cytotoxicity.

    • The Caspase-Glo® 3/7 Reagent was then added to each well.

    • The plate was incubated for 30-60 minutes at room temperature.

    • Luminescence was measured to determine caspase-3/7 activity.

Western Blotting for Cleaved Caspase-3

This technique was employed to visualize the activation of caspase-3, a key marker of apoptosis.

  • Cell Lysis: Following treatment with TH1834, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • The membrane was incubated with a primary antibody against cleaved caspase-3 (e.g., Rabbit anti-Cleaved Caspase-3, 1:1000 dilution) overnight at 4°C.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection

Figure 2: Western Blot Experimental Workflow
Immunofluorescence for γH2AX

This method was used to visualize and quantify DNA double-strand breaks, a direct consequence of TH1834's inhibition of Tip60.

  • Cell Culture and Treatment: Cells were grown on coverslips and treated with TH1834.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

  • Immunostaining:

    • Coverslips were blocked with 1% BSA in PBS.

    • Incubation with a primary antibody against γH2AX (e.g., Mouse anti-γH2AX, 1:500 dilution) was performed overnight at 4°C.

    • After washing, coverslips were incubated with a fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG-Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature.

  • Mounting and Imaging: Coverslips were mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence microscope.

Clinical Status

As of the date of this publication, a thorough search of clinical trial registries has not identified any ongoing or completed clinical trials for TH1834. The development of TH1834 and other Tip60 inhibitors is still in the preclinical phase.

Conclusion

TH1834 represents a promising new strategy in cancer therapy by specifically targeting the Tip60 histone acetyltransferase, leading to irreparable DNA damage and subsequent apoptosis in cancer cells. The data presented in this guide demonstrates its potent and selective activity, providing a strong rationale for its further development as a therapeutic agent. The detailed experimental protocols included will aid researchers in the continued investigation of TH1834 and other molecules in this class.

References

Validating the In Vivo Anti-Tumor Efficacy of TH1834: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the in vivo efficacy of novel anti-cancer compounds is a critical step in the preclinical validation process. This guide provides a comprehensive comparison of the in vivo anti-tumor effects of TH1834, a specific inhibitor of the TIP60 histone acetyltransferase (HAT), with alternative TIP60 inhibitors. The data presented is based on available preclinical studies, offering a framework for evaluating its therapeutic potential.

Comparative Efficacy of TIP60 Inhibitors in vivo

TH1834 has demonstrated notable anti-tumor activity in preclinical xenograft models of breast cancer.[1][2][3] While specific quantitative data from the primary study by Idrissou et al. is not publicly available, multiple sources confirm its ability to slow tumor progression in vivo.[4][5] For a quantitative comparison, this guide includes data from in vivo studies of MG149, another selective TIP60 inhibitor, investigated in a different cancer model.

CompoundCancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
TH1834 Breast CancerXenograft Mice10 mg/kg, daily intraperitoneal injection (in a myocardial infarction model)Slows xenograft tumor growth.[6][7]
MG149 Anaplastic Thyroid CancerXenograft MiceNot specifiedInhibited tumor growth and lung metastasis.[8]

Note: The dosage for TH1834 is referenced from a study on myocardial infarction, as the specific dosage used in the breast cancer xenograft study is not available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for in vivo xenograft studies used to evaluate the anti-tumor effects of TIP60 inhibitors.

Breast Cancer Xenograft Model (General Protocol)

This protocol outlines a standard procedure for establishing and evaluating the efficacy of a compound like TH1834 in a breast cancer xenograft model.

  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 breast cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administered with TH1834 (e.g., 10 mg/kg) via intraperitoneal injection daily.

    • Control Group: Administered with a vehicle control (e.g., saline or DMSO solution) following the same schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.

  • Data Analysis: Tumor volumes are plotted over time to compare the tumor growth rates between the treatment and control groups. At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Anaplastic Thyroid Cancer Xenograft Model (for MG149)

The following protocol was employed to assess the in vivo efficacy of MG149 in anaplastic thyroid cancer (ATC).[8]

  • Cell Lines: Human anaplastic thyroid cancer cell lines (e.g., CAL-62 and 8505C) were used.

  • Animal Model: Xenograft models were established in mice.

  • Treatment: Mice were treated with MG149.

  • Outcome Measures: Tumor volume and tumor weight were evaluated. H&E staining was used to assess lung metastasis. The study also investigated the synergistic effect of MG149 with cisplatin.[8]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological pathways and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

TIP60_Signaling_Pathway cluster_0 DNA Damage Response (DDR) cluster_1 TIP60 Inhibition by TH1834 DNA_Double_Strand_Break DNA Double-Strand Break ATM_Kinase ATM Kinase (inactive) DNA_Double_Strand_Break->ATM_Kinase activates Activated_ATM ATM Kinase (active) ATM_Kinase->Activated_ATM acetylation by TIP60 Downstream_Effectors Downstream DDR Effectors (e.g., p53, CHK2) Activated_ATM->Downstream_Effectors phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effectors->Apoptosis DNA_Repair DNA Repair Downstream_Effectors->DNA_Repair TH1834 TH1834 TIP60 TIP60 (HAT) TH1834->TIP60 inhibits TIP60->ATM_Kinase acetylates

Caption: TIP60 Signaling Pathway and TH1834 Inhibition.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Group (TH1834) Randomization->Treatment Control 5. Control Group (Vehicle) Randomization->Control Analysis 6. Data Collection & Analysis Treatment->Analysis Control->Analysis

Caption: In Vivo Xenograft Experimental Workflow.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TH1834 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of TH1834 dihydrochloride, a specific Tip60 (KAT5) histone acetyltransferase inhibitor used in research.[1][2][3][4] Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

I. Understanding the Compound: this compound

Chemical and Physical Properties

PropertyValue
Chemical Formula C33H42Cl2N6O3[1][2]
Molecular Weight 641.63 g/mol [1]
CAS Number 2108830-09-5[1][2]
Appearance Solid[1]
Solubility Water (100 mg/mL with ultrasonic), DMSO (≥ 100 mg/mL)[1]
Storage 4°C, dry, sealed[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: If handling the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation of dust particles.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize environmental contamination and personnel exposure.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step.

  • Solid Waste:

    • Place any unused or expired this compound solid into a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be disposed of in this container.

  • Liquid Waste:

    • Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled, and sealed waste containers.

    • Do not mix incompatible waste streams.

Step 2: Waste Labeling

All waste containers must be accurately and clearly labeled.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The primary hazard(s) (if known, otherwise list as "Potentially Hazardous Research Chemical")

Step 3: Storage of Waste

Store waste containers in a designated, secure area.

  • The storage area should be well-ventilated and away from general laboratory traffic.

  • Ensure containers are sealed to prevent leaks or spills.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Provide the EHS department with a complete inventory of the waste.

The following diagram illustrates the general workflow for chemical waste disposal.

G General Chemical Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A Generate Chemical Waste (Solid or Liquid) B Segregate Waste by Type (Solid, Aqueous, Organic) A->B C Place in Labeled Container B->C D Seal Container Securely C->D E Store in Designated Waste Area D->E F Contact EHS for Pickup E->F G EHS Transports for Proper Disposal F->G

Caption: General workflow for laboratory chemical waste disposal.

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is crucial.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted in a fume hood.

  • Contain: For a solid spill, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The logical relationship for responding to a chemical spill is outlined in the diagram below.

G Chemical Spill Response Logic Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small & Manageable? Assess->SmallSpill LargeSpill Large or Unknown Hazard SmallSpill->LargeSpill No Contain Contain Spill SmallSpill->Contain Yes EHSResponse Contact EHS/ Emergency Services LargeSpill->EHSResponse Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Report to Supervisor & EHS Dispose->Report EHSResponse->Report

Caption: Logical steps for responding to a chemical spill.

By following these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.

References

Navigating the Safe Handling of TH1834 Dihydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers, scientists, and drug development professionals now have a centralized resource for the safe handling and disposal of TH1834 dihydrochloride. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and step-by-step operational plans to ensure laboratory safety and proper chemical management.

This compound is a significant compound in research, and understanding its safe handling is paramount. This document outlines the necessary precautions, equipment, and procedures to minimize risk and ensure a secure working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive selection of personal protective equipment is mandatory. The following table summarizes the required PPE based on the Safety Data Sheet (SDS) provided by MedchemExpress.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection GlovesImpermeable and resistant to the chemical.
Skin and Body Protection Laboratory CoatTo be worn over personal clothing.
Protective SuitRecommended for large-scale operations or in case of a spill.
Respiratory Protection RespiratorUse in poorly ventilated areas or when dust/aerosol generation is likely.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow provides a step-by-step guide for laboratory personnel.

Safe Handling Workflow for this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Ready for Use Dissolving Dissolving Weighing->Dissolving Accurate Measurement Use in Experiment Use in Experiment Dissolving->Use in Experiment Solution Preparation Decontaminate Workspace Decontaminate Workspace Use in Experiment->Decontaminate Workspace After Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Clean Area Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Proper Removal

Safe handling workflow for this compound.

Detailed Experimental Protocols

1. Weighing this compound:

  • Objective: To accurately weigh the solid compound while minimizing exposure.

  • Methodology:

    • Ensure the analytical balance is in a well-ventilated area, preferably within a chemical fume hood.

    • Don all required PPE as specified in the table above.

    • Use a clean, tared weigh boat or paper.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Record the weight and promptly close the container.

    • Clean any minor spills immediately with a damp cloth, ensuring the cloth is disposed of as chemical waste.

2. Dissolving this compound:

  • Objective: To prepare a stock solution of the compound.

  • Methodology:

    • Work within a chemical fume hood.

    • Add the weighed this compound to an appropriate solvent in a designated flask.

    • Gently swirl or use a magnetic stirrer to facilitate dissolution. Avoid heating unless specified in the experimental protocol, as this may degrade the compound.

    • Once dissolved, clearly label the flask with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions Dispose of in a designated hazardous waste container for liquid chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Place in a designated, sealed hazardous waste bag or container.

It is imperative that all personnel handling this compound are thoroughly familiar with these safety and logistical procedures. Adherence to these guidelines will foster a safe and efficient research environment, building a foundation of trust in our commitment to laboratory safety and chemical handling excellence.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。